molecular formula C9H10FNO3 B054530 4-Fluoro-3-tyrosine CAS No. 122001-14-3

4-Fluoro-3-tyrosine

Katalognummer: B054530
CAS-Nummer: 122001-14-3
Molekulargewicht: 199.18 g/mol
InChI-Schlüssel: MJDXVMZMAJGVLY-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Fluoro-3-tyrosine is a non-natural, fluorinated aromatic amino acid that serves as a powerful biochemical probe in protein science and biomedical research. As a tyrosine analog, its incorporation into peptides and proteins allows researchers to investigate protein structure, function, and dynamics with minimal perturbation to the native fold. The key utility of this compound stems from the unique properties of the fluorine atom, making it an excellent probe for 19F Nuclear Magnetic Resonance (NMR) spectroscopy . The 19F nucleus is 100% naturally abundant, highly sensitive to its local electronic environment, and provides no background signal in biological systems, enabling clear observation of labeled proteins in complex environments, including in-cell NMR studies . This reagent is particularly valuable for probing enzyme mechanisms, protein-protein interactions, and ligand-receptor binding . The fluorine substitution can influence electronic properties and pKa, allowing it to act as a tool to study catalytic roles of tyrosine residues in enzymes. Furthermore, fluorinated amino acids like 4-Fluoro-3-tyrosine can enhance the stability of protein folds, making them useful in the design and engineering of therapeutic peptides and proteins with improved biophysical characteristics . In oncology research, related fluorinated tyrosine analogs have been explored as tracers for imaging tumors via positron emission tomography (PET), leveraging their uptake through specific amino acid transporter systems . Research Applications: Site-specific 19F NMR probe for protein conformational studies and dynamics Tool for investigating enzyme kinetics and catalytic mechanisms Modifier of protein stability and protein-protein interactions Building block for the synthesis of fluorinated peptides Precursor for the development of molecular imaging probes Handling and Safety: This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

122001-14-3

Molekularformel

C9H10FNO3

Molekulargewicht

199.18 g/mol

IUPAC-Name

(2S)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1

InChI-Schlüssel

MJDXVMZMAJGVLY-ZETCQYMHSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)F

Isomerische SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)F

Kanonische SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)F

Andere CAS-Nummern

122001-14-3

Synonyme

4-fluoro-3-tyrosine
4-fluoro-L-m-tyrosine

Herkunft des Produkts

United States

Foundational & Exploratory

introduction to 19F NMR spectroscopy with fluorinated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Precision Dynamics: A Technical Guide to 19F NMR Spectroscopy with Fluorinated Amino Acids

Executive Summary: The "Spy" in the Matrix

In the high-stakes arena of structural biology and fragment-based drug discovery (FBDD), 19F NMR spectroscopy has evolved from a niche biophysical technique into a primary screening engine. Unlike 1H or 15N methods, which often suffer from spectral crowding in large complexes (>50 kDa), 19F offers a unique "spy" capability: it provides a background-free signal with exquisite sensitivity to conformational changes, ligand binding, and allosteric modulation.

This guide serves as an operational blueprint for researchers implementing Protein-Observed Fluorine (PrOF) NMR. It moves beyond basic theory to address the critical decision-making processes in labeling, acquisition, and data interpretation required for high-fidelity drug development.

The Biophysical Advantage

The utility of 19F stems from its distinct nuclear properties, which create an optimal balance between sensitivity and environmental responsiveness.[1]

Parameter19F ValueComparison to 1HPractical Implication
Spin 1/2SameNo quadrupolar broadening; sharp lines.
Natural Abundance 100%Same (vs 99.98%)No expensive isotopic enrichment required for the fluorine source itself.
Sensitivity (Gyromagnetic Ratio) 40.05 MHz/T~83% of 1HHigh S/N ratio allows for lower protein concentrations (10–50 µM).
Chemical Shift Range ~800 ppm~80x largerExtreme sensitivity to local electronic environment; resolves distinct conformations.
Background Signal NullHigh in 1HZero biological background. No spectral subtraction needed.

The Mechanism of Sensitivity: The 19F chemical shift is dominated by the paramagnetic contribution to the shielding tensor.[2] This makes the nucleus hypersensitive to changes in van der Waals contacts and electrostatic fields.[2][3] A subtle conformational shift that might move a 1H peak by 0.02 ppm can shift a 19F peak by 0.5–2.0 ppm, turning an ambiguous shoulder into a fully resolved peak.

Strategic Labeling Protocols

Getting fluorine into your protein is the primary bottleneck. There are three "Tier 1" strategies, each with specific use-cases.

Strategy A: Biosynthetic Incorporation (The "Auxotroph" Method)

Best for: Global analysis of dynamics; studying allosteric networks. This method utilizes E. coli auxotrophs unable to synthesize aromatic amino acids. By inhibiting the shikimate pathway with glyphosate (a EPSP synthase inhibitor), you force the bacteria to uptake exogenous fluorinated analogs.

Strategy B: Chemical Conjugation (Cysteine Tagging)

Best for: Large complexes; membrane proteins; rapid screening. Targeting solvent-exposed cysteines with thiol-reactive fluorinated small molecules (e.g., BTFA or TFMTS). This is site-selective and does not require auxotrophic strains.

Strategy C: Amber Suppression (Unnatural Amino Acids)

Best for: Pinpoint accuracy; in-cell NMR. Uses an orthogonal tRNA/tRNA-synthetase pair to incorporate a specific fluorinated amino acid (e.g., trifluoromethyl-phenylalanine) at a UAG stop codon.[4]

Visualization: The Labeling Workflow

LabelingWorkflow cluster_Bio Biosynthetic (Global) cluster_Chem Chemical (Site-Specific) Start Target Protein Gene Auxotroph Auxotrophic E. coli (Trp/Phe/Tyr deficient) Start->Auxotroph Mutagenesis Cys Mutagenesis (Introduce unique Cys) Start->Mutagenesis Induction Induction + Glyphosate + 5-Fluoro-Trp Auxotroph->Induction Purification Affinity Purification (Ni-NTA / SEC) Induction->Purification Mutagenesis->Purification Conjugation React with BTFA (Thiol-reactive) QC QC: Mass Spec & 1D 19F NMR Conjugation->QC Purification->Conjugation Post-Purification

Figure 1: Decision pathways for incorporating fluorine labels. Green path indicates biosynthetic incorporation; Red path indicates chemical tagging.

Experimental Protocol: The Self-Validating System

This protocol focuses on Biosynthetic Labeling with 5-Fluoro-Tryptophan (5F-Trp) , the gold standard for monitoring protein folding and ligand binding.

Step 1: Expression & Suppression
  • Inoculation: Transform E. coli BL21(DE3) with your plasmid. Grow in M9 minimal media to OD600 ~0.6.

  • Inhibition: Add Glyphosate (1 g/L) to shut down endogenous aromatic synthesis. Wait 30–60 minutes to deplete intracellular stocks.

  • Supplementation: Add 5-Fluoro-Tryptophan (60 mg/L) . Crucial: Also add unlabeled Phe and Tyr (60 mg/L) to ensure cell viability.

  • Induction: Induce with IPTG (0.5–1 mM) and express at 20°C overnight (lower temperature improves folding and solubility of labeled proteins).

Step 2: Sample Preparation
  • Buffer: Use phosphate or HEPES (pH 6.5–7.5). Avoid TRIS if possible, as its temperature coefficient is high.

  • Lock Solvent: Add 5–10% D2O.

  • Standard: Add an internal reference, typically trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl3) , in a coaxial insert to avoid interaction with the protein.

  • Concentration: 50–100 µM is sufficient for modern cryoprobes.

Step 3: Acquisition (Pulse Sequence)
  • 1D Pulse-Acquire: The workhorse sequence.

    • Spectral Width: Set to ~200 ppm (center around -120 ppm for F-Trp).

    • Recycle Delay (d1): 19F T1 relaxation times are roughly 0.5–2.0 seconds. Set d1 to 1.5–2.0s for qualitative work, or 5xT1 for quantitative integration.

  • 19F CPMG: Use this to filter out broad signals from aggregates or large complexes, retaining only the sharp peaks of mobile regions or small ligands.

Analytical Framework: Interpreting the Signals

Once data is acquired, analysis focuses on three physical phenomena.

A. Chemical Shift Perturbation (CSP)

A shift in peak position (


) indicates a change in the local environment.
  • Fast Exchange: Ligand binding results in a single peak moving progressively.

  • Slow Exchange: Ligand binding results in the disappearance of the free peak and appearance of a bound peak. This is common in 19F due to the large chemical shift time scale.

B. Solvent Isotope Effect (SIE)

This validates if a residue is buried or exposed.

  • Method: Acquire spectra in 90% H2O and then in 90% D2O.

  • Result: Solvent-exposed fluorine atoms exhibit a shift (

    
    ) of 0.2–0.3 ppm . Buried residues show negligible shifts (<0.05 ppm). This acts as a "depth gauge" for your probe.
    
C. Relaxation Analysis (T2)

The transverse relaxation rate (R2 = 1/T2) is dominated by Chemical Shift Anisotropy (CSA) at high fields.[5] Broadening of lines often indicates:

  • Conformational exchange (µs–ms timescale).

  • Protein aggregation.[6]

  • Binding to a large target (increased correlation time

    
    ).
    
Visualization: Analytical Decision Tree

AnalysisTree Spectrum 19F Spectrum Acquired Check1 Are peaks resolved? Spectrum->Check1 Broad Peaks are Broad Check1->Broad No Sharp Peaks are Sharp Check1->Sharp Yes Exp_CPMG Run CPMG Filter Broad->Exp_CPMG Exp_SIE Run D2O/H2O Exchange (SIE) Sharp->Exp_SIE Exp_Titration Ligand Titration Sharp->Exp_Titration Result_Agg Conclusion: Aggregation or Intermediate Exchange Exp_CPMG->Result_Agg Signal Lost Result_Surface Shift > 0.2 ppm: Solvent Exposed Exp_SIE->Result_Surface Result_Buried Shift < 0.05 ppm: Buried/Core Exp_SIE->Result_Buried

Figure 2: Analytical logic for interpreting 19F spectral features. SIE = Solvent Isotope Effect.[7]

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

19F NMR is the premier method for screening fragment libraries (MW < 300 Da).

  • PrOF NMR (Protein Observed Fluorine): You label the protein. Binding of a non-fluorinated fragment causes a CSP in the protein's fluorine signal. This confirms where the binder hits (if assignments are known).

  • Ligand-Observed (n-FABS/FAXS): You use a fluorinated "spy" ligand that binds weakly to the target. When a hit from a library competes for the site, the spy is displaced, changing its T2 relaxation (line narrowing) or chemical shift.

Case Study: Allosteric Modulators

In GPCRs (G-protein-coupled receptors), 19F probes attached to cytoplasmic helices can distinguish between active, inactive, and intermediate states. Agonists stabilize the "active" chemical shift; inverse agonists stabilize the "inactive" shift. This allows researchers to screen not just for binding, but for functional efficacy early in the pipeline.

References

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics.[8] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Pomerantz, W. C., et al. (2012). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Chemical Biology.

  • Arntson, K. E., & Pomerantz, W. C. (2016). Protein-observed fluorine NMR: A molecular-weight-tuned spy for fragment screening. Journal of Medicinal Chemistry.

  • Dalvit, C., et al. (2003). Fluorine-NMR competition binding experiments for high-throughput screening and lead optimization. Combinatorial Chemistry & High Throughput Screening.

  • Crowley, P. B., et al. (2000). The H2(18)O solvent-induced isotope shift in 19F NMR: A probe for solvent accessibility in proteins. Journal of Magnetic Resonance.

Sources

Advanced Applications of 4-[18F]Fluoro-m-Tyrosine (4-FMT) in PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, mechanism, and protocols for 4-Fluoro-3-tyrosine (specifically identified in literature as 4-[18F]Fluoro-m-tyrosine or 4-FMT ).

Executive Summary

4-Fluoro-3-tyrosine , chemically distinct as 4-[18F]Fluoro-L-m-tyrosine (4-FMT) , represents a high-precision radiotracer for the assessment of presynaptic dopaminergic function.[1] Unlike the more common [18F]FDOPA, 4-FMT is structurally engineered to resist metabolism by catechol-O-methyltransferase (COMT). This biochemical resistance eliminates the formation of brain-penetrating methylated metabolites, resulting in significantly higher signal-to-noise ratios in the striatum and superior image clarity.

This guide serves as a technical manual for researchers utilizing 4-FMT to quantify dopaminergic integrity in neurodegenerative disorders (Parkinson’s Disease) and to monitor the viability of dopaminergic cell grafts in regenerative medicine.

Mechanism of Action: The Metabolic Trapping Principle

The utility of 4-FMT relies on its ability to mimic L-DOPA while bypassing its primary catabolic pathway. Understanding this causality is essential for interpreting kinetic data.

The Biological Pathway
  • Transport: 4-FMT crosses the Blood-Brain Barrier (BBB) via the L-type Amino Acid Transporter 1 (LAT1) .

  • Conversion: Once inside the dopaminergic neuron, it acts as a substrate for Aromatic L-Amino Acid Decarboxylase (AADC) .

  • Trapping: AADC converts 4-FMT into 4-Fluoro-m-tyramine .

  • Retention: This amine product is sequestered into synaptic vesicles by Vesicular Monoamine Transporter 2 (VMAT2) , effectively "trapping" the radioactive signal within the nerve terminal.

The "COMT-Resistance" Advantage
  • L-DOPA/FDOPA: Contains a catechol group (3,4-dihydroxy). It is rapidly methylated by COMT to 3-O-methyl-DOPA (3-OMD), which crosses the BBB and washes out slowly, creating high background noise.

  • 4-FMT: Contains a single hydroxyl group at the meta position (3-OH) and a fluorine at the para position (4-F). This configuration sterically and chemically precludes COMT activity.

  • Result: The PET signal represents only trapped amine, providing a true measure of AADC activity and terminal density.

MetabolicPathway Blood Blood Plasma (4-FMT) BBB BBB (LAT1) Blood->BBB Transport Neuron Dopaminergic Neuron Cytosol BBB->Neuron Influx AADC Enzyme: AADC (Decarboxylation) Neuron->AADC Substrate COMT Enzyme: COMT Neuron->COMT Blocked Tyramine 4-Fluoro-m-tyramine (Trapped Metabolite) AADC->Tyramine Conversion Vesicle Synaptic Vesicle (VMAT2) Tyramine->Vesicle Sequestration (Specific Signal) Metabolite Methylated Metabolites COMT->Metabolite No Reaction

Figure 1: Metabolic trapping mechanism of 4-FMT. Note the blocked COMT pathway, which prevents the formation of confounding metabolites common with FDOPA.

Chemical Synthesis Protocol

Synthesis of 4-FMT is challenging due to the need for regioselectivity. The standard field-proven method utilizes electrophilic fluorination via destannylation.

Note: While nucleophilic methods are emerging, electrophilic substitution remains the most reliable route for producing the specific meta-tyrosine isomer with high purity.

Precursor & Reagents
  • Precursor: N-Trifluoroacetyl-3-acetoxy-4-trimethylstannyl-L-phenylalanine ethyl ester.[2]

  • Radionuclide: [18F]F2 or [18F]Acetylhypofluorite ([18F]AcOF).[2][3]

  • Solvent: Freon-11 or Acetonitrile.

Step-by-Step Synthesis Workflow
  • Production of [18F]F2: Produced via the 20Ne(d,α)18F nuclear reaction in a target containing Ne with a trace of F2 carrier (electrophilic source).

  • Fluorination (Destannylation):

    • Dissolve the trimethylstannyl precursor in Freon-11 at -78°C.

    • Bubble [18F]F2 gas through the solution.[2]

    • Mechanism: The electrophilic fluorine attacks the carbon-tin bond (C-Sn), replacing the stannyl group with 18F.

  • Hydrolysis (Deprotection):

    • Evaporate solvent.[2]

    • Add 48% HBr or 57% HI and heat to 130°C for 10-15 minutes.

    • This removes the ethyl ester and trifluoroacetyl protecting groups.

  • Purification:

    • Neutralize with NaOH.[2]

    • Pass through a semi-preparative HPLC column (C18 reverse phase).

    • Elute with physiological saline/buffer.

  • Quality Control:

    • Radiochemical purity >99%.[2][4][5]

    • Enantiomeric purity >99% (L-isomer).

Synthesis Precursor Trimethylstannyl Precursor (SnMe3 at C4) Fluorination Electrophilic Fluorination ([18F]F2 / Freon-11) Precursor->Fluorination Destannylation Intermediate Protected 4-[18F]FMT Fluorination->Intermediate Hydrolysis Acid Hydrolysis (HBr, 130°C) Intermediate->Hydrolysis Deprotection Purification HPLC Purification (C18 Column) Hydrolysis->Purification FinalProduct 4-[18F]Fluoro-m-Tyrosine (Sterile Solution) Purification->FinalProduct

Figure 2: Electrophilic synthesis workflow via stannyl precursor destannylation.

Clinical Applications & Protocols

Primary Application: Parkinson’s Disease (PD)

4-FMT is used to quantify the loss of dopaminergic nerve terminals in the striatum.

  • Advantage: High contrast allows for the detection of subtle changes in the early stages of PD.

  • Protocol:

    • Premedication: Oral Carbidopa (150-200 mg) administered 60 minutes prior to injection.

      • Reasoning: Carbidopa inhibits peripheral AADC, preventing the metabolism of 4-FMT in the blood. This increases brain uptake and reduces peripheral radioactivity.

    • Injection: Intravenous bolus of 185–370 MBq (5–10 mCi) of 4-FMT.

    • Acquisition: Dynamic PET scan for 90 minutes.

    • Analysis: Patlak Graphical Analysis using a reference region (cerebellum or occipital cortex) to determine the influx constant (

      
      ).
      
Advanced Application: Cell Replacement Therapy

In clinical trials for PD involving fetal mesencephalic tissue or stem-cell-derived dopaminergic neurons, 4-FMT is the "Gold Standard" for monitoring graft survival.

  • Why: The low background of 4-FMT allows for the visualization of small grafts that would be obscured by the background noise in FDOPA or DTBZ scans.

  • Validation: Increases in

    
     values in the grafted putamen correlate directly with graft survival and functional recovery.
    
Comparison of Dopaminergic Tracers
Feature[18F]FDOPA4-[18F]FMT[11C]DTBZ
Target AADC ActivityAADC ActivityVMAT2 Density
COMT Metabolism Yes (High Background)No (Low Background) No
Background Noise High (Striatum/Cerebellum ~ 2-3)Low (Striatum/Cerebellum > 4) Low
Premedication Carbidopa + Entacapone (Optional)Carbidopa (Essential) None
Primary Use General PD DiagnosisGraft Monitoring / Early PD PD Diagnosis

References

  • Perlmutter M, Satyamurthy N, Luxen A, et al. (1990).[4] Synthesis of 4-[18F]fluoro-L-m-tyrosine: a model analog for the in vivo assessment of central dopaminergic function.[1][2][4][6] Applied Radiation and Isotopes. Link

  • Namavari M, Satyamurthy N, Phelps ME, Barrio JR. (1993).[3] Synthesis of 6-[18F] and 4-[18F]fluoro-L-m-tyrosines via regioselective radiofluorodestannylation.[2][3] Applied Radiation and Isotopes. Link

  • DeJesus OT, Endres CJ, Shelton SE, Nickles RJ, Holden JE. (1997). Evaluation of fluorinated m-tyrosine analogs as PET imaging agents of dopamine nerve terminals: comparison with 6-fluoroDOPA. Journal of Nuclear Medicine. Link

  • Jordan S, Eberling JL, Bankiewicz KS, et al. (1997). 6-[18F]fluoro-L-m-tyrosine: metabolism, positron emission tomography kinetics, and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lesions in primates. Brain Research. Link

  • Nahmias C, Wahl L, Chirakal R, et al. (1995). A probe for intracerebral aromatic amino-acid decarboxylase activity: distribution and kinetics of [18F]6-fluoro-L-m-tyrosine in the human brain. Movement Disorders. Link

Sources

4-Fluoro-3-tyrosine for studying protein structure and dynamics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Fluoro-3-tyrosine for Studying Protein Structure and Dynamics

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-Fluoro-3-tyrosine (4F3Y), a powerful tool for elucidating protein structure, dynamics, and interactions. We will delve into the unique properties of this non-canonical amino acid, detail its incorporation into proteins, and explore its application in advanced biophysical techniques, with a particular focus on Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Power of a Single Fluorine Atom

In the quest to understand the intricate dance of proteins, the ability to introduce subtle yet informative probes is paramount. 4-Fluoro-3-tyrosine, an analog of the natural amino acid L-tyrosine, offers a minimally perturbative yet powerful approach to studying protein architecture and behavior.[1] The strategic placement of a fluorine atom at the meta position of the tyrosine ring provides a unique spectroscopic handle without significantly altering the protein's overall structure or function.[2] This "atomic mutation" allows for the investigation of local environments within a protein with exceptional sensitivity.[2]

The 19F nucleus possesses several advantageous properties for NMR studies: it has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a strong NMR signal.[3] Furthermore, the 19F chemical shift is exquisitely sensitive to the local electronic environment, spanning a range of over 400 ppm, making it an ideal reporter for subtle conformational changes, ligand binding events, and protein-protein interactions.[3][4]

Strategic Incorporation of 4-Fluoro-3-tyrosine into Proteins

The successful application of 4F3Y hinges on its effective incorporation into the protein of interest. Two primary strategies are employed: global incorporation and site-specific incorporation. The choice of method depends on the specific research question and the protein system being studied.

Global Incorporation: A Broad View of Tyrosine Environments

Global incorporation involves replacing all tyrosine residues within a protein with 4F3Y. This is typically achieved by growing a protein-expressing organism, such as E. coli, in a minimal medium supplemented with 4F3Y and depleted of natural tyrosine.[2] To prevent the host cells from synthesizing their own tyrosine, auxotrophic strains that are unable to produce aromatic amino acids can be used, or a chemical inhibitor of the shikimate pathway, such as glyphosate, can be added to the culture medium.[3][5]

Experimental Workflow: Global Incorporation of 4F3Y in E. coli

cluster_prep Preparation cluster_expression Expression and Labeling cluster_harvest Harvesting start Transform E. coli with expression vector plate Plate on selective LB-agar start->plate culture Grow overnight culture in LB medium plate->culture wash Wash cells to remove LB medium culture->wash inoculate Inoculate minimal medium wash->inoculate grow Grow cells to mid-log phase (OD600 ~0.6) inoculate->grow inhibit Add glyphosate to inhibit endogenous tyrosine synthesis grow->inhibit induce Induce protein expression (e.g., with IPTG) incubate Incubate for protein expression induce->incubate add_4f3y Simultaneously add 4-Fluoro-3-tyrosine add_4f3y->induce inhibit->add_4f3y harvest Harvest cells by centrifugation incubate->harvest store Store cell pellet at -80°C harvest->store

Caption: Workflow for global incorporation of 4-Fluoro-3-tyrosine.

Detailed Protocol for Global Incorporation [2][3]

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest. Plate on Luria-Bertani (LB) agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Cell Washing: Pellet the overnight culture by centrifugation. Discard the supernatant and wash the cell pellet twice with a minimal medium lacking tyrosine to remove any residual rich media.

  • Minimal Medium Growth: Resuspend the washed cells in a minimal medium (e.g., M9) supplemented with glucose, essential vitamins, and all amino acids except tyrosine. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Inhibition and Labeling: Add glyphosate to the culture to a final concentration of 1 g/L to inhibit the shikimate pathway, thereby blocking the synthesis of aromatic amino acids.[3] Immediately after, add 4-Fluoro-3-tyrosine to a final concentration of 50-100 mg/L.

  • Induction: Induce protein expression by adding the appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of 4F3Y.

  • Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

Site-Specific Incorporation: Probing a Defined Location

For a more targeted investigation, site-specific incorporation allows for the placement of 4F3Y at a single, predetermined position within the protein. This is achieved using amber suppression technology, which involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.[6]

Conceptual Workflow: Site-Specific Incorporation

cluster_genetic Genetic Engineering cluster_expression Expression and Labeling cluster_translation Translational Incorporation mutate Introduce amber stop codon (TAG) at the desired site in the gene of interest transform Co-transform E. coli with: 1. Plasmid containing the mutated gene 2. Plasmid encoding the orthogonal synthetase/tRNA pair mutate->transform grow Grow co-transformed cells in medium transform->grow add_4f3y Supplement medium with 4-Fluoro-3-tyrosine grow->add_4f3y induce Induce expression of the target protein and the orthogonal pair add_4f3y->induce synthetase Orthogonal synthetase charges the orthogonal tRNA with 4F3Y induce->synthetase ribosome Ribosome encounters the amber codon synthetase->ribosome incorporation Charged orthogonal tRNA recognizes the amber codon and incorporates 4F3Y ribosome->incorporation protein Full-length protein with site-specifically incorporated 4F3Y is produced incorporation->protein

Caption: Conceptual workflow for site-specific incorporation of 4-Fluoro-3-tyrosine.

This technique provides unparalleled precision, enabling the study of a specific tyrosine residue's role in catalysis, ligand binding, or conformational change without interference from other tyrosine residues in the protein.

Applications in Elucidating Protein Structure and Dynamics

The unique properties of 4F3Y make it a versatile probe for a range of biophysical techniques.

19F NMR Spectroscopy: A High-Resolution Window into Protein Behavior

19F NMR is the primary application of 4F3Y labeling. The high sensitivity of the 19F chemical shift to the local environment allows for the detection of subtle changes in protein structure and dynamics.

Key Applications of 19F NMR with 4F3Y:

ApplicationDescription
Protein Folding and Stability The 19F chemical shifts of 4F3Y residues can report on the folding state of a protein. Changes in chemical shift can be used to monitor folding pathways and determine thermodynamic stability.
Ligand Binding Upon ligand binding, the local environment of 4F3Y residues in or near the binding pocket can change, resulting in a change in their 19F chemical shift. This allows for the determination of binding affinities (Kd) and the mapping of binding sites.[5]
Conformational Changes Allosteric transitions and other conformational changes can be monitored by observing changes in the 19F NMR spectrum. This provides insights into the mechanisms of protein regulation and function.[5][7]
Protein-Protein Interactions The formation of protein complexes can be studied by monitoring changes in the 19F chemical shifts of 4F3Y residues at the interaction interface.
Enzyme Catalysis By incorporating 4F3Y into the active site of an enzyme, it is possible to probe the electronic changes that occur during the catalytic cycle.[8]
X-ray Crystallography: Aiding in Structure Determination

While NMR is the primary application, 4F3Y can also be beneficial in X-ray crystallography. The electron-dense fluorine atom can aid in phasing during structure determination, particularly for challenging protein targets. The minimal structural perturbation caused by the fluorine substitution ensures that the resulting crystal structure is a faithful representation of the native protein.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

The decision to use 4-Fluoro-3-tyrosine and the choice of incorporation strategy are driven by the specific scientific question at hand.

  • Why 4-Fluoro-3-tyrosine? The meta-substitution of fluorine on the tyrosine ring is a key consideration. It alters the pKa of the phenolic hydroxyl group, making it more acidic.[8] This can be a valuable tool for probing the role of tyrosine protonation states in enzyme catalysis and protein stability.[8] The fluorine atom is also a sensitive reporter of its local electrostatic environment, making it an excellent probe for ligand binding and conformational changes.

  • Global vs. Site-Specific Incorporation: The choice between these two methods is a trade-off between obtaining a comprehensive overview and achieving high-resolution, specific information.

    • Global incorporation is often the first step in characterizing a protein system. It provides a "fingerprint" of all the tyrosine residues, allowing for a broad assessment of their environments and their response to perturbations.

    • Site-specific incorporation is employed when the focus is on a particular tyrosine residue. This is crucial for dissecting the contribution of a single residue to a specific function, such as catalysis or binding.

  • Self-Validating Systems: A well-designed experiment using 4F3Y should include internal controls. For example, when studying ligand binding, the 19F NMR spectra should be recorded in the absence and presence of the ligand. A specific and dose-dependent change in the chemical shift of one or more 4F3Y signals provides strong evidence for a direct interaction. Furthermore, comparing the functional activity of the fluorinated protein to the wild-type protein is essential to ensure that the fluorine substitution has not significantly perturbed the protein's function.

Conclusion and Future Outlook

4-Fluoro-3-tyrosine has established itself as an invaluable tool for the detailed investigation of protein structure and dynamics. Its unique spectroscopic properties, combined with versatile incorporation strategies, provide a powerful platform for addressing a wide range of biological questions. As methodologies for unnatural amino acid incorporation continue to improve and NMR technology advances, the applications of 4F3Y are poised to expand further, offering even deeper insights into the complex world of proteins.

References

  • Wilkins, B. J., Marionni, S., Young, D. D., Liu, J., Wang, Y., Di Salvo, M. L., Deiters, A., & Cropp, T. A. (2010). Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise. Biochemistry, 49(8), 1557–1559. [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]

  • Danielson, E., & Pomerantz, W. C. (2016). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC. [Link]

  • Thi To, U., Di Meo, F., Gulli, J., Bou-Chacra, N., & Budisa, N. (2023). Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates. Frontiers in Bioengineering and Biotechnology. [Link]

  • National Center for Biotechnology Information. (2006). 4-[18F]Fluoro-l-m-tyrosine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Zgoznik, A., Torta, F., & Aldini, G. (2012). Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine with 4-(Aminomethyl)-benzenesulfonic Acid for Quantitative Analysis of Protein Tyrosine Nitration. PMC. [Link]

  • ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR...[Link]

  • Gazzola, S., D'Amico, F., & Metrangolo, P. (2019). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. PMC. [Link]

  • Lu, P., Jarema, M., Mosser, K., & Daniel, W. E. (1976). lac repressor: 3-fluorotyrosine substitution for nuclear magnetic resonance studies. Proceedings of the National Academy of Sciences, 73(10), 3471-3475. [Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

  • Young, D. D., & Deiters, A. (2017). Fluorescence Modulation of Green Fluorescent Protein Using Fluorinated Unnatural Amino Acids. MDPI. [Link]

  • Ycas, J. W., Kroll, J. R., & Pomerantz, W. C. (2018). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. PMC. [Link]

  • Danielson, E., & Pomerantz, W. C. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2020). Tyrosine Conjugation Methods for Protein Labelling. [Link]

  • Wikipedia. (n.d.). Tyrosine. [Link]

  • Li, Q., & Chen, P. R. (2016). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. PMC. [Link]

  • Fellouse, F. A., & Sidhu, S. S. (2007). The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. PMC. [Link]

  • ResearchGate. (n.d.). (A) Reaction conditions for labelling of a pair of proteins...[Link]

  • Xu, J., & Knutson, J. R. (2022). Ultrafast Förster resonance energy transfer between tyrosine and tryptophan: potential contributions to protein–water dynamics measurements. RSC Publishing. [Link]

  • Jones, C. G., & Harris, K. D. M. (2019). A structure determination protocol based on combined analysis of 3D-ED data, powder XRD data, solid-state NMR data and DFT-D calculations reveals the structure of a new polymorph of l-tyrosine. Chemical Science. [Link]

  • ResearchGate. (n.d.). A structure determination protocol based on combined analysis of 3D-ED data...[Link]

  • van der Kamp, M. W., & Mulholland, A. J. (2026). Loop dynamics, allostery, and function in protein tyrosine phosphatases: insights from molecular simulations. Portland Press. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-fluoro-DL-tyrosine. PubChem. [Link]

  • Samanta, S., & Singh, A. (2016). Tyrosine-derived stimuli responsive, fluorescent amino acids. PMC. [Link]

  • National Center for Biotechnology Information. (2005). O-(3-[18F]Fluoropropyl)-L-tyrosine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • ResearchGate. (n.d.). Unraveling protein dynamics to understand the brain – the next molecular frontier. [Link]

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Methodological & Application

Application Note: Site-Specific Incorporation of 3-Fluoro-L-Tyrosine in Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the site-specific incorporation of 3-Fluoro-L-Tyrosine (3-FY) into proteins expressed in mammalian cells (HEK293T/CHO). While often mislabeled in procurement catalogs as "4-Fluoro-3-tyrosine," the chemically accurate target is 3-fluoro-L-tyrosine (fluorine at the ortho position to the hydroxyl group).

Why this matters: 3-FY serves as a sensitive


F-NMR probe  for monitoring protein conformation, ligand binding, and folding dynamics with minimal structural perturbation (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.2 Å).

The Core Challenge: Unlike bulky unnatural amino acids (UAAs), 3-FY is structurally similar to native Tyrosine. Endogenous mammalian Tyrosyl-tRNA synthetases (TyrRS) can promiscuously charge 3-FY onto native tRNA


, leading to global, non-specific incorporation.
The Solution:  This protocol utilizes a Photocaged Strategy (ONB-3-FY)  or a highly specific Orthogonal Translation System (OTS)  based on the E. coli TyrRS / B. stearothermophilus tRNA pair to ensure site-specificity at the Amber (TAG) codon.

Mechanism of Action: The Orthogonal Translation System

To achieve site-specificity, we hijack the Amber stop codon (TAG). The system requires two exogenous components that are "orthogonal" (non-interacting) to the mammalian host machinery:

  • Suppressor tRNA (

    
    ):  A bacterial tRNA (derived from B. stearothermophilus) engineered to recognize the UAG codon. It is not recognized by mammalian synthetases.
    
  • Orthogonal Synthetase (aaRS): A variant of E. coli TyrRS evolved to recognize the specific UAA (3-FY or ONB-3-FY) and charge it only onto the suppressor tRNA.

System Logic Flow

GCE_Mechanism cluster_specificity Specificity Check UAA 3-Fluoro-Tyr (or ONB-3-FY) EcTyrRS Orthogonal Synthetase (E. coli TyrRS Variant) UAA->EcTyrRS Recognition tRNA Suppressor tRNA (B. stearothermophilus) EcTyrRS->tRNA Aminoacylation Ribosome Mammalian Ribosome tRNA->Ribosome Delivery to A-site Protein Site-Specific Fluorinated Protein Ribosome->Protein Elongation & Release mRNA mRNA with UAG Codon mRNA->Ribosome Translation Endogenous Endogenous Mammalian RS Endogenous->UAA REJECTED (If Photocaged)

Figure 1: Logic flow of Genetic Code Expansion. The critical checkpoint is the rejection of the UAA by endogenous mammalian synthetases, often achieved by using a photocaged precursor (ONB-3-FY).

Materials & Reagents

A. Plasmid Systems
ComponentPlasmid DescriptionFunction
OTS Plasmid pCMV-EcTyrRS(poly)-4xU6-tRNA

Expresses the orthogonal Synthetase and multiple copies of the suppressor tRNA. Note: The EcTyrRS must be the "polyspecific" or specific 3-FY variant.
Reporter/GOI pcDNA3.1-GFP(Y39TAG) Gene of Interest with a TAG mutation at the desired labeling site.
B. Chemical Reagents[1][2][3]
  • Unnatural Amino Acid:

    • Option A (High Specificity):ONB-3-Fluoro-L-Tyrosine (Photocaged). Prevents background incorporation.[1] Requires UV activation.

    • Option B (Direct):3-Fluoro-L-Tyrosine (3-FY) . Warning: High risk of background incorporation into native Tyr sites.

  • Transfection Reagent: PEI MAX (Polysciences) or Lipofectamine 3000.

  • Media: DMEM (High Glucose), supplemented with 10% FBS (Tet-free preferred).

Experimental Protocol

Phase 1: Transfection & Incorporation (HEK293T)

Step 1: Cell Seeding

  • Seed HEK293T cells in 6-well plates (or 10 cm dishes for NMR yields).

  • Target density: 70-80% confluence at the time of transfection.

Step 2: Transfection Mix Preparation (Per well of 6-well plate)

  • DNA: 1.5 µg Total DNA.

    • Ratio: 4:1 (OTS Plasmid : GOI Plasmid). High levels of tRNA/RS are crucial for suppression efficiency.

  • Reagent: 4.5 µL PEI MAX (1 mg/mL).

  • Buffer: Dilute in 200 µL Opti-MEM. Incubate 15 mins at RT.

Step 3: UAA Addition (Critical Timing)

  • Method A (Direct 3-FY): Add 3-FY to the medium (final conc: 1 mM ) immediately before adding the transfection mix. Adjust pH of stock solution to 7.4 before addition.

  • Method B (Photocaged ONB-3-FY - Recommended): Add ONB-3-FY (final conc: 0.5 - 1 mM ) 4 hours post-transfection. Perform all steps in dark/red light to prevent premature decaging.

Step 4: Expression

  • Incubate cells for 24-36 hours at 37°C, 5% CO

    
    .
    
Phase 2: Decaging (If using ONB-3-FY)

If using the photocaged variant, the protein now contains the bulky ONB-protected 3-FY. You must remove the protecting group to restore the 3-FY structure.

  • Wash cells with PBS.

  • Irradiate cells (or lysate) with UV light (365 nm) for 10–20 minutes on ice.

    • Note: Ensure the light source is calibrated to avoid heating the sample.

Phase 3: Harvest & Lysis
  • Lyse cells in RIPA buffer supplemented with Protease Inhibitors.

  • Clarify lysate by centrifugation (14,000 x g, 10 min, 4°C).

  • Proceed to purification (e.g., Ni-NTA if His-tagged) or Western Blot.

Validation & Quality Control

A. Western Blotting

Always run three lanes to verify orthogonality :

  • Lane 1: Plasmid + UAA (Expected: Full-length protein band).

  • Lane 2: Plasmid - UAA (Expected: Truncated protein/No band). If a band appears here, your system is "leaky" or the endogenous machinery is reading through the stop codon.

  • Lane 3: WT Protein (Positive Control).

B. Mass Spectrometry (The Gold Standard)

To confirm site-specific incorporation versus global replacement:

  • Purify the protein.

  • Perform Tryptic Digest + LC-MS/MS.

  • Search Parameters:

    • Look for the peptide containing the TAG site.

    • Mass Shift: 3-Fluoro-Tyr adds +17.99 Da (F=19 vs H=1) relative to Tyrosine.

    • Check: Ensure other Tyrosine residues in the peptide do not show the +18 Da shift. If they do, you have global background incorporation (scrambling).

C. F-NMR Spectroscopy
  • Resonance: 3-FY typically appears around -136 ppm (relative to CFCl

    
    ), but shifts significantly based on local electrostatic environment.
    
  • Benefit: The single Fluorine signal verifies the protein is folded and the probe is in a unique environment.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Expression Yield Amber suppression is inefficient compared to native translation.Increase the ratio of OTS plasmid to GOI plasmid (up to 5:1). Ensure UAA concentration is >0.5 mM.
High Background (-UAA) "Leaky" Stop Codon or Endogenous Incorporation.1. Switch to the Photocaged (ONB-3-FY) method. 2. Use a stronger tandem-array tRNA plasmid (e.g., 4xU6-tRNA).
Cell Toxicity UAA or Transfection reagent toxicity.Change media 4 hours post-transfection. Titrate UAA concentration down to 0.25 mM.
No

F Signal
Protein unfolded or aggregated.Check 1H-NMR or CD spectra to confirm folding. Ensure the F-label is not buried in a paramagnetic pocket.

References

  • Sakamoto, K., et al. (2002).[2] Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells.[3][4][5][6] Nucleic Acids Research. Link

  • Wilkins, B. J., et al. (2010).[1] Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise.[1][6] Biochemistry.[1][6][7] Link

  • Thibodeaux, G. N., et al. (2010).[4] Transforming a Pair of Orthogonal tRNA-aminoacyl-tRNA Synthetase from Archaea to Function in Mammalian Cells. PLoS ONE.[4] Link

  • Cellitti, S. E., et al. (2008). In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by 19F NMR. Journal of the American Chemical Society.[8][6] Link

  • Wang, L., et al. (2006). Expanding the genetic code.[4][5][6] Annual Review of Biophysics. Link

Sources

Application Notes and Protocols for 19F NMR Data Acquisition with 4-Fluoro-3-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Fluorine Nucleus in Biological NMR

The fluorine-19 (¹⁹F) nucleus offers a unique and powerful lens for investigating the structure, dynamics, and interactions of biological macromolecules.[1][2] Its advantageous nuclear properties, including a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio (83% of the proton's sensitivity), make it an exceptional NMR probe.[1][2][3] What truly sets ¹⁹F NMR apart in a biological context is the virtual absence of fluorine in native biological systems, resulting in background-free spectra where the only signals observed are from the intentionally introduced fluorine labels.[2][4] Furthermore, the ¹⁹F nucleus exhibits a vast chemical shift range, spanning over 400 ppm, which makes it exquisitely sensitive to subtle changes in its local electronic environment.[1][5] This sensitivity allows researchers to monitor protein folding, conformational changes, and ligand binding with high fidelity.[1][2]

Aromatic amino acids are frequently chosen for fluorine labeling because they are often located in structurally significant regions of proteins, such as active sites and protein-protein interfaces.[1] Among these, 4-Fluoro-3-tyrosine (4F-3-Tyr) has emerged as a valuable probe, although historically less common than its 3-fluoro counterpart. This guide provides a comprehensive overview and detailed protocols for the effective incorporation of 4F-3-Tyr into proteins and the subsequent acquisition of high-quality ¹⁹F NMR data.

Part 1: Incorporating 4-Fluoro-3-tyrosine into Recombinant Proteins

The foundational step for any protein-observed ¹⁹F NMR study is the successful incorporation of the fluorinated amino acid into the protein of interest. Several methods exist, with the choice depending on the expression system and desired labeling efficiency.

Method 1: In Vivo Incorporation in E. coli

A common and cost-effective method involves using an E. coli expression system. To ensure efficient incorporation of the exogenous 4F-3-Tyr, it is often necessary to inhibit the endogenous synthesis of aromatic amino acids.

Rationale: E. coli can synthesize its own tyrosine. To maximize the uptake and incorporation of 4F-3-Tyr, the native biosynthetic pathway is suppressed. Glyphosate is a commonly used inhibitor for this purpose.[1]

Protocol for Incorporation in E. coli

  • Transformation: Transform the plasmid DNA encoding the protein of interest into a suitable E. coli expression strain, such as BL21(DE3), and plate on LB-agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into a starter culture of LB medium with the antibiotic and grow overnight at 37°C with shaking.

  • Minimal Media Growth: Prepare a larger volume of minimal media (e.g., M9) supplemented with the necessary antibiotic. Inoculate with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.[1]

  • Induction and Labeling:

    • Cool the culture to 18-20°C.

    • Add glyphosate to inhibit the aromatic amino acid biosynthesis pathway.[1]

    • Supplement the medium with 4-Fluoro-3-tyrosine, along with L-phenylalanine and L-tryptophan, to ensure the cells have the other necessary aromatic amino acids.[1]

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Harvesting: Continue to incubate the culture at the lower temperature (18-20°C) for 18-20 hours. Harvest the cells by centrifugation. The cell pellet, containing the 4F-3-Tyr labeled protein, can be stored at -80°C until purification.

Method 2: Direct Expression in Human Cells

For studies requiring a more native cellular environment or for proteins that do not express well in bacteria, direct expression in human cells (e.g., HEK293T) is a powerful alternative.[4]

Rationale: A medium-switch strategy allows for the initial growth and proliferation of the cells in standard media, followed by a switch to a custom medium containing the fluorinated amino acid just before and during protein expression. This approach can achieve high incorporation efficiencies.[4]

Part 2: Sample Preparation for NMR Spectroscopy

Meticulous sample preparation is critical for obtaining high-resolution NMR spectra. The goal is to have a pure, concentrated, and stable protein sample in a suitable NMR buffer.

Protocol for NMR Sample Preparation

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and lyse the cells using a sonicator or a French press.

  • Purification: Purify the 4F-3-Tyr labeled protein from the cell lysate using standard chromatographic techniques (e.g., affinity chromatography, ion exchange, size exclusion) that have been optimized for the unlabeled protein.

  • Buffer Exchange and Concentration: Exchange the purified protein into a suitable NMR buffer. This buffer should be optimized for protein stability and should contain 5-10% D₂O for the spectrometer's lock system. A typical NMR buffer might be 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0, 10% D₂O.

  • Final Sample: Concentrate the protein to the desired concentration, typically in the range of 100 µM to 1 mM. Transfer the final sample to a high-quality NMR tube.

Part 3: NMR Data Acquisition

The acquisition of ¹⁹F NMR data requires a spectrometer equipped with a probe that can be tuned to the fluorine frequency. Modern triple-resonance cryoprobes often have this capability.

Spectrometer Setup and Referencing

Chemical Shift Referencing: The wide chemical shift range of ¹⁹F makes accurate referencing crucial.[3] Historically, neat trichlorofluoromethane (CFCl₃) was used as an external standard (0 ppm).[3][6] However, due to its environmental impact and volatility, internal references are now more common. A small amount of a stable, non-reactive fluorinated compound that gives a single sharp resonance away from the protein signals can be added to the buffer. Trifluoroacetic acid (TFA) is a common choice. It is important to note that ¹⁹F chemical shifts can be sensitive to solvent, temperature, and pH, so consistency is key.[3][7][8]

Experimental Workflow for ¹⁹F NMR with 4-Fluoro-3-tyrosine

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition & Processing cluster_analysis Data Analysis & Application incorp Incorporate 4F-3-Tyr into Protein purify Purify Labeled Protein incorp->purify buffer Buffer Exchange & Concentrate purify->buffer setup Spectrometer Setup & Referencing buffer->setup acquire Acquire 1D ¹⁹F Data (Pulse-Acquire) setup->acquire process Process Data (FT, Phasing) acquire->process analyze Analyze Spectrum (Chemical Shifts, Linewidths) process->analyze interpret Interpret Environmental Changes analyze->interpret application Apply to Drug Discovery, Conformational Studies, etc. interpret->application

Caption: General workflow for a ¹⁹F NMR experiment using 4-Fluoro-3-tyrosine.

Protocol for 1D ¹⁹F NMR Data Acquisition

This protocol describes a standard 1D ¹⁹F experiment, which is often sufficient for monitoring ligand binding or conformational changes.[1]

  • Lock and Shim: Insert the sample into the magnet. Lock onto the D₂O signal and shim the magnetic field to achieve good homogeneity.

  • Tuning and Matching: Tune and match the ¹⁹F channel of the probe.

  • Determine 90° Pulse Width: Calibrate the ¹⁹F 90° pulse width for your sample.

  • Set Acquisition Parameters: Set up a 1D pulse-acquire experiment with the parameters outlined in the table below.

    • Rationale for Proton Decoupling: While not always necessary for protein-observed experiments where signals are broad, proton decoupling can be used to remove ¹H-¹⁹F J-couplings, which simplifies the spectrum by collapsing multiplets into single peaks.[3][9] This is particularly useful for smaller proteins or when observing fluorinated small molecules.

    • Rationale for Relaxation Delay: For quantitative analysis where peak integrals are compared, the relaxation delay (d1) should be set to at least 5 times the longest T₁ relaxation time of the ¹⁹F nuclei of interest.[9] This ensures that all signals have fully relaxed before the next scan, making the resulting peak areas proportional to the number of nuclei.

  • Acquire Data: Start the acquisition. The number of scans will depend on the protein concentration and the desired signal-to-noise ratio.

  • Process Data: After acquisition, apply a Fourier transform to the free induction decay (FID). Phase the spectrum and perform baseline correction.

ParameterRecommended ValueRationale
Pulse Sequence Simple pulse-acquireThe most basic and robust sequence for 1D spectra.
Spectral Width ~200 ppmSufficient to cover the chemical shift range of fluorinated aromatic amino acids.[3][5]
Transmitter Offset Centered on the expected resonance regionMaximizes excitation efficiency and minimizes artifacts.
Acquisition Time (aq) 0.1 - 0.5 sA longer acquisition time provides better resolution.
Relaxation Delay (d1) 1 - 2 s (or 5 x T₁)Allows for sufficient relaxation between scans.[9]
Number of Scans (ns) 1024 - 4096 (or more)Dependent on sample concentration and desired signal-to-noise.
Proton Decoupling Optional (e.g., GARP)Removes ¹H-¹⁹F coupling to simplify the spectrum.[9]

Part 4: Advanced NMR Experiments and Applications

While 1D ¹⁹F NMR is a powerful tool, more advanced experiments can provide deeper insights.

  • 2D ¹H-¹⁹F HETCOR: This experiment correlates the chemical shifts of fluorine nuclei with their directly attached or nearby protons, aiding in resonance assignment.[10][11]

  • ¹⁹F T₂ Relaxation-Filtered Experiments (e.g., CPMG): These experiments are highly effective for fragment-based drug discovery.[12][13] They can selectively detect the signals of small molecules that bind to a large protein target, as the signals from the bound fragments will have shorter T₂ relaxation times.

  • ¹⁹F-¹⁹F NOESY/HOESY: These experiments detect through-space interactions (Nuclear Overhauser Effect) between fluorine nuclei or between fluorine and proton nuclei, providing distance constraints for structural analysis.[14][15]

Applications in Drug Development and Structural Biology

The use of 4F-3-Tyr in ¹⁹F NMR provides a versatile platform for:

  • Fragment-Based Screening: Rapidly screen libraries of fluorinated fragments to identify binders to a protein target.[13][16][17]

  • Ligand Binding and Affinity Quantification: Monitor changes in the ¹⁹F chemical shift or line shape upon titration of a ligand to determine binding affinities (K_D).[18]

  • Conformational Dynamics: Resolve distinct signals for different conformational states of a protein and monitor their populations under various conditions.[2]

  • Allostery and Protein-Protein Interactions: Use the ¹⁹F label as a reporter to detect structural changes at one site that are induced by binding events at a distant site.[2]

Conclusion

The incorporation of 4-Fluoro-3-tyrosine as a ¹⁹F NMR probe is a robust and highly informative method for studying proteins. Its sensitivity to the local environment provides a powerful tool for drug discovery professionals and structural biologists. By following the detailed protocols for protein labeling, sample preparation, and data acquisition outlined in this guide, researchers can effectively leverage the unique advantages of ¹⁹F NMR to gain critical insights into their biological systems of interest.

References

  • University of Connecticut Health Center. Fluorine labeling of proteins for NMR studies. Retrieved from [Link]

  • Brisa, R. P., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for ¹⁹F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1083–1093. [Link]

  • Arntson, K. E., & Pomerantz, W. C. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed ¹⁹F NMR. Journal of Biomolecular NMR, 73(10-11), 599–610. [Link]

  • Russell, D. (2018). Applications of ¹⁹F NMR to Pharmaceutical Structure Elucidation Problems - Why Fluorine is Your Best Friend for Structure Elucidation. University of British Columbia Chemistry. [Link]

  • ResearchGate. Development of a 1D ¹⁹F T2 relaxation-filtered, broadband pulse.... Retrieved from [Link]

  • Soellner, M. B., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 5(1), 1-9. [Link]

  • Kadum, E., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(19), 5555–5565. [Link]

  • Isakson, L., et al. (2021). A beginner's guide to ¹⁹F NMR and its role in drug screening. Journal of Magnetic Resonance Open, 8-9, 100021. [Link]

  • MDPI. (2024). Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. [Link]

  • ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled ¹⁹F NMR Analysis. [Link]

  • Jackson, J. C., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for ¹⁹F-NMR structural characterization. Nature Protocols, 2(5), 1149–1156. [Link]

  • UC Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Wiley Online Library. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using ¹⁹F NMR. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Ottawa. ¹⁹Flourine NMR. Retrieved from [Link]

  • Gee, C. T., et al. (2016). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 922. [Link]

  • Arntson, K. E., & Pomerantz, W. C. (2021). ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Medicinal Chemistry, 12(8), 1259–1274. [Link]

  • ResearchGate. ¹⁹F spectra of 3-Fluoro-DL-tyrosine/riboflavin 5'-monophosphate in.... Retrieved from [Link]

  • Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 59(2), 512–529. [Link]

  • Viegas, A., et al. (2020). Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Non-Canonical Amino Acids for the Detection of Specific Protein Conformations. ETH Zurich Research Collection. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. Retrieved from [Link]

  • KOPS. (2024). Fluorine Labeling and ¹⁹F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]

  • Gee, C. T., et al. (2016). Protein-observed ¹⁹F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(8), 1429–1444. [Link]

  • MDPI. (2017). Application of NMR Screening Methods with ¹⁹F Detection to Fluorinated Compounds Bound to Proteins. [Link]

  • Troilo, F., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Molecules, 27(7), 2351. [Link]

  • Lu, P., et al. (1976). lac repressor: 3-fluorotyrosine substitution for nuclear magnetic resonance studies. Proceedings of the National Academy of Sciences, 73(4), 980–983. [Link]

  • Salwiczek, M., et al. (2008). Solid state ¹⁹F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Journal of Biomolecular NMR, 40(4), 237–249. [Link]

Sources

expressing proteins with 4-Fluoro-3-tyrosine in E. coli auxotrophs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: High-Fidelity Incorporation of 4-Fluoro-L-tyrosine into Recombinant Proteins Using Engineered E. coli Tyrosine Auxotrophs

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for probing biological function, engineering novel protein properties, and developing advanced biotherapeutics. This guide provides a comprehensive, field-proven protocol for the high-fidelity expression of proteins containing 4-Fluoro-L-tyrosine (4-F-Tyr) using engineered E. coli tyrosine auxotrophs. We delve into the underlying principles, from strain selection and media formulation to expression optimization and protein characterization, ensuring a robust and reproducible workflow. This document is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to successfully implement and adapt this powerful technology.

Introduction: The Rationale for Fluorinated Tyrosine Analogs

The substitution of specific amino acids with fluorinated analogs offers a unique method for protein engineering. The fluorine atom is small and minimally perturbing sterically, yet it is highly electronegative, capable of altering the electronic properties of the amino acid side chain. 4-Fluoro-L-tyrosine, in particular, is a valuable tyrosine analog for several reasons:

  • Probing Protein Structure and Function: The fluorine atom can serve as a sensitive probe for ¹⁹F NMR spectroscopy, allowing for the detailed analysis of protein conformation, dynamics, and ligand binding without the background noise inherent in ¹H NMR.

  • Modulating Protein Stability: The introduction of fluorine can enhance the thermal and chemical stability of proteins by strengthening local hydrophobic interactions.

  • Altering Enzymatic Activity: The electron-withdrawing nature of fluorine can change the pKa of the tyrosine hydroxyl group, potentially modulating the catalytic activity of enzymes where tyrosine plays a key role in the active site.

The successful incorporation of 4-F-Tyr requires overcoming the cell's natural biosynthetic pathways. This is achieved by using an E. coli strain that is auxotrophic for tyrosine, meaning it cannot synthesize its own tyrosine and is therefore dependent on an external supply. By providing 4-F-Tyr in a defined minimal medium, we can effectively force its incorporation into the growing polypeptide chain in place of natural tyrosine.

The Core System: The Tyrosine Auxotroph

The cornerstone of this technique is the use of an E. coli strain incapable of synthesizing L-tyrosine. A common and effective choice is a strain with a knockout of the tyrA gene. The tyrA gene encodes prephenate dehydrogenase, a key enzyme in the tyrosine biosynthesis pathway. Its absence ensures that the cell is entirely dependent on exogenous tyrosine or its analogs for protein synthesis.

Diagram 1: Tyrosine Biosynthesis Pathway and the tyrA Knockout Strategy

Tyrosine_Biosynthesis cluster_knockout Site of Auxotrophic Knockout Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Prephenate->p_Hydroxyphenylpyruvate tyrA TyrA Prephenate Dehydrogenase (tyrA) L_Tyrosine L-Tyrosine p_Hydroxyphenylpyruvate->L_Tyrosine tyrB TyrB Aromatic-amino-acid aminotransferase (tyrB) Protein Protein Synthesis L_Tyrosine->Protein

Caption: The tyrA gene knockout blocks the conversion of prephenate, forcing the cell to rely on external tyrosine sources.

Experimental Workflow: A Step-by-Step Protocol

This protocol is designed for the expression of a target protein containing 4-F-Tyr using a T7 expression system in a tyrA knockout E. coli strain (e.g., a derivative of BL21(DE3)).

Diagram 2: Overall Experimental Workflow

Workflow A Starter Culture (Rich Medium + L-Tyr) B Inoculate M9 Minimal Medium (No L-Tyr) A->B C Grow to Mid-Log Phase (OD600 ~0.6-0.8) B->C D Induce with IPTG & Add 4-Fluoro-L-tyrosine C->D E Express Protein (e.g., 4-6 hours) D->E F Cell Harvest & Lysis E->F G Protein Purification (e.g., Ni-NTA) F->G H Analysis & Validation (SDS-PAGE, MS) G->H

Caption: High-level overview of the 4-F-Tyr protein expression protocol.

Materials and Reagents
Reagent/MaterialRecommended Specifications
E. coli Strain tyrA knockout, e.g., BL21(DE3) tyrA⁻
Expression Vector pET vector series or similar, containing the gene of interest with a purification tag
4-Fluoro-L-tyrosine >98% purity
L-Tyrosine Cell culture grade
Rich Medium LB or TB Broth
Minimal Medium M9 salts supplemented with glucose, MgSO₄, CaCl₂, and trace metals
Inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Antibiotics As required by the expression vector and strain
Protocol: Step-by-Step

Step 1: Starter Culture (Day 1)

  • In a sterile culture tube, inoculate 5 mL of Luria-Bertani (LB) broth supplemented with the appropriate antibiotic and 20 mg/L L-tyrosine.

    • Expertise & Experience: The initial starter culture is grown in rich medium with L-tyrosine to ensure a healthy, dense population of cells before transferring to the minimal medium. This avoids a long lag phase and selects for viable cells.

  • Inoculate with a single colony of the E. coli expression strain harboring your plasmid of interest.

  • Incubate overnight at 37°C with shaking (220-250 rpm).

Step 2: Adaptation to Minimal Medium (Day 2)

  • Prepare M9 minimal medium. For 1 L, combine:

    • 5x M9 salts (sterile): 200 mL

    • 1 M MgSO₄ (sterile): 2 mL

    • 1 M CaCl₂ (sterile): 0.1 mL

    • 20% (w/v) Glucose (sterile): 20 mL

    • Trace Metals Solution (optional but recommended)

    • Appropriate antibiotic

    • Sterile water to 1 L

    • Trustworthiness: Prepare and sterilize the components of the M9 medium separately and combine them aseptically just before use. This prevents the precipitation of salts and caramelization of the sugar.

  • Inoculate 100 mL of the prepared M9 minimal medium with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Incubate at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8 (mid-log phase). This can take several hours.

Step 3: Induction and 4-F-Tyr Incorporation (Day 2)

  • Once the culture reaches the target OD₆₀₀, induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Expertise & Experience: The optimal IPTG concentration should be determined empirically for your protein of interest. A lower concentration can sometimes improve protein solubility.

  • Simultaneously, add 4-Fluoro-L-tyrosine to a final concentration of 50-100 mg/L.

    • Expertise & Experience: 4-F-Tyr has limited solubility in water. Prepare a concentrated stock solution (e.g., 10 mg/mL) in 1 M HCl, then neutralize with NaOH before adding to the culture. Ensure the final pH of the culture is not significantly altered.

  • Reduce the incubation temperature to 18-25°C and continue shaking for 4-16 hours.

    • Causality: Lowering the temperature slows down protein synthesis, which often promotes proper protein folding and reduces the formation of inclusion bodies, especially for complex proteins.

Step 4: Cell Harvest and Protein Purification (Day 3)

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C or proceed directly to lysis and purification.

  • Purify the target protein using standard protocols appropriate for your purification tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Validation and Quality Control

It is crucial to verify the successful incorporation of 4-F-Tyr and the integrity of the expressed protein.

Analysis MethodPurposeExpected Outcome
SDS-PAGE To assess protein expression level and purity.A band at the expected molecular weight of the target protein.
Mass Spectrometry To confirm the incorporation of 4-F-Tyr and determine incorporation efficiency.A mass shift corresponding to the substitution of tyrosine (181.19 Da) with 4-F-Tyr (199.18 Da).
¹⁹F NMR Spectroscopy To provide a unique spectroscopic handle for structural and functional studies.A signal in the ¹⁹F NMR spectrum corresponding to the fluorinated tyrosine residues.

Troubleshooting Common Issues

  • Low Protein Yield:

    • Cause: Toxicity of the target protein or 4-F-Tyr.

    • Solution: Lower the induction temperature, reduce IPTG concentration, or optimize the concentration of 4-F-Tyr.

  • No or Low Incorporation of 4-F-Tyr:

    • Cause: Contamination with L-tyrosine from the starter culture or incomplete depletion of intracellular pools.

    • Solution: Ensure a minimal carry-over from the starter culture by washing the cells with M9 medium before inoculating the main culture.

  • Protein in Inclusion Bodies:

    • Cause: Misfolding of the expressed protein.

    • Solution: Lower the expression temperature, use a weaker promoter, or co-express molecular chaperones.

Conclusion

The use of tyrosine auxotrophic E. coli strains provides a reliable and cost-effective method for the site-specific incorporation of 4-Fluoro-L-tyrosine into recombinant proteins. By carefully controlling the growth medium and expression conditions, researchers can achieve high-fidelity incorporation, opening up new avenues for protein engineering, structural biology, and the development of novel biotherapeutics. The protocols and insights provided in this guide offer a robust framework for the successful implementation of this powerful technology.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68936, 4-Fluoro-L-tyrosine". PubChem. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Fluoro-3-tyrosine Concentration in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for optimizing the concentration of 4-Fluoro-3-tyrosine (4F3Y) in your cell culture media. This resource is tailored for researchers, scientists, and drug development professionals engaged in the site-specific incorporation of this non-canonical amino acid (ncAA) into recombinant proteins.

Given that specific literature on 4-Fluoro-3-tyrosine is emerging, this guide is built upon established principles for the use of ncAAs and other fluorinated tyrosine analogs. The protocols and concentration ranges provided herein are intended as robust starting points for your empirical optimization, ensuring a scientifically sound approach to your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration for 4-Fluoro-3-tyrosine in my cell culture medium?

A1: For initial experiments, a concentration range of 0.1 mM to 1 mM of 4-Fluoro-3-tyrosine is recommended.[1] This range is derived from typical concentrations used for various ncAAs in mammalian cell culture.[1] The optimal concentration will be highly dependent on your specific experimental system, including the cell line (e.g., CHO, HEK293), the efficiency of your orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, and the inherent cytotoxicity of 4-Fluoro-3-tyrosine.[2][3] A crucial first step is to perform a dose-response experiment to determine the ideal concentration for your unique setup.

Q2: How should I prepare a stock solution of 4-Fluoro-3-tyrosine?

A2: Tyrosine and its derivatives often exhibit limited solubility in solutions at neutral pH.[4][5] While specific solubility data for 4-Fluoro-3-tyrosine are not widely available, the following general protocol can be adapted. It is always advisable to test solubility in a small volume first.

Protocol for Preparing a 100 mM Stock Solution:

  • Carefully weigh the desired amount of 4-Fluoro-3-tyrosine powder.

  • To aid dissolution, add a small volume of 1 M NaOH dropwise while continuously vortexing.

  • Once the powder is fully dissolved, add your chosen solvent (e.g., sterile deionized water or PBS) to achieve the final desired volume.

  • Carefully adjust the pH to a physiologically compatible range (typically 7.0-7.4) using 1 M HCl. Be cautious, as rapid neutralization can cause the compound to precipitate.

  • Prior to adding to your cell culture medium, sterilize the stock solution by passing it through a 0.22 µm filter.

An alternative approach for compounds with poor aqueous solubility is to dissolve them in an organic solvent, such as DMSO, at a high concentration and then dilute this stock into the culture medium.[1] It is critical to ensure the final concentration of the organic solvent in the culture is minimal (typically below 0.5% for DMSO) to prevent solvent-induced cytotoxicity.

Q3: Should I be concerned about the potential toxicity of 4-Fluoro-3-tyrosine to my cells?

A3: Non-canonical amino acids can exert cytotoxic effects that are often cell-line specific.[6] Studies on other tyrosine isomers and oxidized amino acids have demonstrated potential toxicity. It is therefore imperative to conduct a cytotoxicity assay to establish a safe working concentration range for your particular cell line. We recommend testing a concentration gradient from 0.1 mM up to 5 mM as a starting point.

Q4: How can I confirm that 4-Fluoro-3-tyrosine has been successfully incorporated into my target protein?

A4: The gold standard for verifying the incorporation of a non-canonical amino acid is mass spectrometry (MS) . Analysis of the intact protein or its peptide fragments after digestion will reveal a characteristic mass shift corresponding to the substitution of a tyrosine residue with 4-Fluoro-3-tyrosine. For proteins that can be produced in high yields, ¹⁹F NMR spectroscopy offers an alternative and powerful analytical method.[7]

Q5: Is a specialized aminoacyl-tRNA synthetase (aaRS) necessary for 4-Fluoro-3-tyrosine incorporation?

A5: Yes, for efficient and site-specific incorporation, an orthogonal aaRS that specifically recognizes 4-Fluoro-3-tyrosine and charges it onto its cognate orthogonal tRNA is essential.[2][3] If you are utilizing a commercially available aaRS/tRNA pair, it may have been optimized for a structurally similar analog. It is therefore critical to validate its efficiency with 4-Fluoro-3-tyrosine. In cases of low incorporation efficiency, directed evolution of the aaRS may be necessary to enhance its activity and specificity for 4-Fluoro-3-tyrosine.[2][3]

Troubleshooting Guide

This guide provides solutions to common challenges encountered during the optimization of 4-Fluoro-3-tyrosine concentration.

Problem Potential Cause(s) Recommended Solution(s)
Low Cell Viability or Growth Inhibition 1. Cytotoxicity of 4F3Y: The concentration of 4-Fluoro-3-tyrosine may be in a toxic range. 2. Solvent Toxicity: If a solvent such as DMSO is used, its final concentration in the medium may be too high.1. Conduct a dose-response cytotoxicity assay (e.g., MTT or flow cytometry-based) to determine the IC50 value. Subsequent experiments should use concentrations significantly below this value. 2. Maintain a final solvent concentration that is non-toxic to your cells (e.g., <0.5% for DMSO). Explore alternative methods for preparing the stock solution if necessary.
Low Protein Titer 1. Suboptimal 4F3Y Concentration: The concentration may be insufficient for efficient tRNA charging or, conversely, high enough to be cytotoxic. 2. Depletion of 4F3Y: The amino acid may be fully consumed during the culture. 3. Inefficient aaRS/tRNA Pair: The synthetase may not be optimally suited for 4-Fluoro-3-tyrosine.1. Perform a detailed titration experiment to identify the optimal concentration that balances high incorporation efficiency with minimal impact on cell health. 2. Consider a fed-batch strategy to replenish 4-Fluoro-3-tyrosine throughout the culture period. If an analytical method is available, monitor its concentration in the supernatant. 3. If low incorporation is the root cause, consider directed evolution of the aaRS to improve its catalytic efficiency with 4-Fluoro-3-tyrosine.
Low Incorporation Efficiency (Confirmed by MS) 1. Inefficient aaRS: The aminoacyl-tRNA synthetase exhibits low activity or specificity for 4-Fluoro-3-tyrosine. 2. Competition with Endogenous Tyrosine: Natural tyrosine is outcompeting 4-Fluoro-3-tyrosine for binding to the orthogonal aaRS. 3. Inefficient Cellular Uptake: 4-Fluoro-3-tyrosine may not be effectively transported into the cells.1. Undertake directed evolution of the aaRS to enhance its activity and specificity for 4-Fluoro-3-tyrosine.[2][3] 2. If feasible, use a tyrosine-free medium formulation. If tyrosine is essential for cell viability, supplement with a minimal, controlled amount. 3. Experiment with different basal media formulations that may have improved amino acid transport characteristics.
Precipitation in the Culture Medium 1. Poor Solubility of 4F3Y: The concentration of 4-Fluoro-3-tyrosine exceeds its solubility limit at the pH and temperature of the cell culture. 2. Interactions with Other Media Components: The compound may be co-precipitating with other media constituents.1. Prepare a more concentrated stock solution at a higher or lower pH and add it to the medium slowly with constant stirring. 2. If available, consider using a more soluble derivative, such as a dipeptide.[4] 3. Always visually inspect the medium for any signs of precipitation after the addition of 4-Fluoro-3-tyrosine and before it is used for cell culture. If precipitation is observed, a lower concentration should be tested.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of 4-Fluoro-3-tyrosine

This protocol details a dose-response experiment to ascertain the optimal concentration of 4-Fluoro-3-tyrosine that maximizes the yield of your target protein with high incorporation efficiency, while preserving cell viability.

Materials:

  • Your specific cell line (e.g., HEK293, CHO)

  • Complete cell culture medium appropriate for your cell line

  • Expression plasmids for your protein of interest (containing an in-frame amber stop codon), the orthogonal aaRS, and the orthogonal tRNA

  • A high-efficiency transfection reagent

  • A sterile stock solution of 4-Fluoro-3-tyrosine (e.g., 100 mM)

  • Multi-well cell culture plates (96-well or 24-well)

  • Reagents for a cell viability assay (e.g., MTT, trypan blue)

  • Reagents for quantifying your protein of interest (e.g., BCA assay, ELISA)

  • Access to a mass spectrometer for incorporation analysis

Procedure:

  • Cell Seeding: Plate your cells in a multi-well format at a density optimized for your cell line and the intended duration of the experiment.

  • Preparation of Media with 4F3Y: Create a dilution series of 4-Fluoro-3-tyrosine in your complete cell culture medium. We suggest the following concentrations: 0, 0.1, 0.25, 0.5, 0.75, 1.0, 2.0, and 5.0 mM. The 0 mM well will serve as a negative control.

  • Transfection: Transfect the cells with the expression plasmids for your target protein, the aaRS, and the tRNA using your established protocol.

  • Incubation: Following transfection, replace the existing medium with the freshly prepared media containing the different concentrations of 4-Fluoro-3-tyrosine. Incubate the cells under your standard expression conditions (e.g., 48-72 hours).

  • Protein Quantification: Harvest the cell culture supernatant (for secreted proteins) or the cell lysate (for intracellular proteins) and determine the total yield of your target protein.

  • Analysis of Incorporation Efficiency: Purify a small sample of the protein from the most promising concentrations and submit it for mass spectrometry analysis to confirm the successful incorporation of 4-Fluoro-3-tyrosine.

Data Analysis:

  • Plot cell viability as a function of 4-Fluoro-3-tyrosine concentration to identify the cytotoxic range.

  • Plot protein yield as a function of 4-Fluoro-3-tyrosine concentration to determine the concentration that results in the highest protein production.

  • The optimal concentration will be the one that provides the best compromise between high protein yield, high cell viability, and efficient incorporation of the non-canonical amino acid.

Protocol 2: Cytotoxicity Assay using MTT

This protocol provides a straightforward method for evaluating the cytotoxicity of 4-Fluoro-3-tyrosine.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • A stock solution of 4-Fluoro-3-tyrosine

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • A solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • A multi-well plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 4-Fluoro-3-tyrosine in complete medium and add them to the designated wells. Include a vehicle control (medium containing the same concentration of solvent as your stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a period of 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the resulting formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the 4-Fluoro-3-tyrosine concentration to calculate the IC50 value.

Visualizations

Experimental Workflow for Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_decision Decision prep_stock Prepare 4F3Y Stock Solution prep_media Prepare Media with 4F3Y Dilutions prep_stock->prep_media incubate Incubate with 4F3Y prep_media->incubate seed_cells Seed Cells transfect Transfect Plasmids seed_cells->transfect transfect->incubate viability Assess Cell Viability incubate->viability quantify Quantify Protein Yield incubate->quantify optimize Determine Optimal Concentration viability->optimize mass_spec Confirm Incorporation (MS) quantify->mass_spec mass_spec->optimize

Caption: Workflow for determining the optimal 4-Fluoro-3-tyrosine concentration.

Troubleshooting Logic Diagram

G start Low Protein Yield? viability_check Is Cell Viability Low? start->viability_check incorporation_check Is Incorporation Efficiency Low? viability_check->incorporation_check No cytotoxicity_sol Perform Cytotoxicity Assay & Lower 4F3Y Concentration viability_check->cytotoxicity_sol Yes concentration_sol Perform Dose-Response to Find Optimal Concentration incorporation_check->concentration_sol No aars_sol Evolve aaRS for Better Specificity incorporation_check->aars_sol Yes uptake_sol Optimize Media for Better Uptake aars_sol->uptake_sol

Caption: Troubleshooting logic for low protein yield with 4-Fluoro-3-tyrosine.

References

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024). FLORE. [Link]

  • Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. (2018). Scientific Reports. [Link]

  • 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. (2021). ACS Omega. [Link]

  • Biosynthetic substitution of tyrosine in green fluorescent protein with its surrogate fluorotyrosine in Escherichia coli. (2025). ResearchGate. [Link]

  • Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. (2024). bioRxiv. [Link]

  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. (2019). Nature Biotechnology. [Link]

  • 3-Fluoro-L-tyrosine. Chem-Impex. [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024). Protein Science. [Link]

  • A novel multiparametric flow cytometry-based cytotoxicity assay simultaneously immunophenotypes effector cells. (2007). Journal of Immunological Methods. [Link]

  • Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. (2025). Nature Communications. [Link]

  • Fluo-3 and Fluo-4 Protocols. University of Chicago. [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2013). Biopolymers. [Link]

  • 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. (2021). ResearchGate. [Link]

  • Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates. (2023). Frontiers in Microbiology. [Link]

  • Transplantation of a tyrosine editing domain into a tyrosyl-tRNA synthetase variant enhances its specificity for a tyrosine analog. (2005). Biochemistry. [Link]

  • Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine with 4-(Aminomethyl)-benzenesulfonic Acid for Quantitative Analysis of Protein Tyrosine Nitration. (2012). Analytical Chemistry. [Link]

  • Generation and characterization of a HEK293 cell line optimized for recombinant adeno-associated virus production. (2022). Biotechnology and Bioengineering. [Link]

  • HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

  • Cytotoxicity Assay Protocol v1. (2024). ResearchGate. [Link]

  • 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. (2021). ResearchGate. [Link]

  • HEK293 provides improved secreted titers of difficult to express... (2021). ResearchGate. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell. (2019). protocols.io. [Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. (2015). Walsh Medical Media. [Link]

  • Protein production from HEK293 cell line. (2023). PLOS One. [Link]

  • Late‐Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin‐N. (2025). Chemistry – A European Journal. [Link]

  • Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics. (2018). Journal of Biological Chemistry. [Link]

  • Enhancing Biotherapeutic Protein Yield Through CHO Expression Optimisation. (2024). Peak Proteins. [Link]

  • Halogenation of tyrosine perturbs large-scale protein self-organization. (2022). Nature Communications. [Link]

  • Quantitative determination of fluorescence labeling implemented in cell cultures. (2023). bioRxiv. [Link]

  • Protein Quantification Methods in Contemporary Life Science Research. (2026). Technology Networks. [Link]

  • Stability of concentrated feed medium with various tyrosine additions. (2023). ResearchGate. [Link]

  • The toxic effects of meta‐tyrosine are related to its misincorporation into the proteome and to altered metabolism in cyanobacteria. (2020). Environmental Microbiology. [Link]

Sources

Technical Support Center: 4-Fluoro-3-tyrosine in Protein Science

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing 4-Fluoro-3-tyrosine (4F3Y) in protein folding and stability studies. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this non-canonical amino acid into their experimental workflows. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to fundamental questions about 4-Fluoro-3-tyrosine.

Q1: What is 4-Fluoro-3-tyrosine and why is it used in protein studies?

4-Fluoro-3-tyrosine (also known as 3-Fluoro-L-tyrosine) is an analog of the natural amino acid L-tyrosine where a hydrogen atom at the 3-position of the phenyl ring is replaced by a fluorine atom.[1] This substitution makes it a powerful tool for several reasons:

  • Minimal Steric Perturbation: Fluorine is the smallest of the halogens, so its substitution for hydrogen results in a minimal size increase, often preserving the protein's overall structure.

  • Probing Electronic Environments: Fluorine is highly electronegative, and its presence significantly alters the electronic properties of the tyrosine ring.[2] This makes 4F3Y a sensitive ¹⁹F-NMR probe to report on the local chemical environment within a protein, including changes during folding, binding, or catalysis.[3]

  • Modulating Stability: The electron-withdrawing nature of fluorine can influence local interactions, such as hydrogen bonding and aromatic stacking, potentially enhancing or decreasing protein stability.[4][5] This allows for the rational design of proteins with modified stability profiles.[6]

Q2: How does the fluorine atom in 4F3Y alter the properties of the tyrosine side chain?

The primary alteration is electronic. The strong electron-withdrawing effect of the fluorine atom increases the acidity of the phenolic hydroxyl group, lowering its pKa compared to natural tyrosine. This can change its hydrogen bonding capabilities and its behavior in enzymatic reactions where the tyrosine hydroxyl group plays a key role.

Q3: What is the general impact of 4F3Y incorporation on protein stability?

The effect is context-dependent and not universally predictable. Fluorination can be stabilizing or destabilizing depending on the specific location and interactions of the modified residue.

  • Stabilization can occur if the fluorine atom engages in favorable electrostatic interactions or helps to "pre-organize" a specific conformation, as seen with fluorinated prolines.[6][7][8][9] Introducing highly fluorinated amino acids has been shown to be an effective strategy for increasing protein stability against heat and chemical denaturants.[4]

  • Destabilization might happen if the fluorine substitution disrupts a critical hydrogen bond or introduces a steric clash within a tightly packed protein core.

Q4: How is 4-Fluoro-3-tyrosine incorporated into proteins?

The most common method is amber stop codon suppression .[10] This genetic code expansion technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[11] A stop codon (typically UAG, or "amber") is introduced into the gene of interest at the desired tyrosine position. The cell is then engineered to express a specific tRNA synthetase that recognizes 4F3Y and attaches it to a complementary tRNA that reads the UAG codon, inserting 4F3Y at that site during translation.[10][11]

Part 2: Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, organized by workflow stage.

Issue 1: Low Yield or Poor Incorporation of 4F3Y

Low incorporation efficiency is a frequent challenge when working with non-canonical amino acids (ncAAs).[12][13]

Root Cause Analysis & Solutions
Possible Cause Explanation & Recommended Action
Synthetase/tRNA Inefficiency The orthogonal tRNA synthetase may not be charging the tRNA with 4F3Y efficiently. Action: Optimize the expression level of the synthetase/tRNA pair. Try different plasmid copy numbers or promoters. If available, test engineered synthetase variants with improved activity for your specific ncAA.[12]
Competition with Endogenous Tyrosine The cell's natural tyrosyl-tRNA synthetase can outcompete the orthogonal system, especially if endogenous tyrosine levels are high. Action: Use a tyrosine-auxotrophic E. coli strain (one that cannot synthesize its own tyrosine). Grow cells in a minimal medium with a defined, limited amount of tyrosine to support initial growth, then supplement with 4F3Y during the induction phase.[2]
Toxicity of 4F3Y High concentrations of ncAAs can be toxic to host cells, leading to poor growth and low protein yield.[14] Action: Perform a dose-response experiment to find the optimal concentration of 4F3Y (typically 0.5-2 mM). Inducing protein expression at a lower temperature (e.g., 18-25°C) can also mitigate toxicity and improve folding.
Codon Context The nucleotides immediately surrounding the amber (UAG) codon can influence suppression efficiency.[11][15] Action: If possible, analyze the sequence context. Purines, especially at the +4 position (immediately following the UAG codon), have been shown to enhance incorporation in some systems.[11] If multiple sites are options for incorporation, this could be a factor in your selection.
Issue 2: Inaccurate Protein Concentration Measurement

Standard A₂₈₀ measurements can be misleading for proteins containing 4F3Y.

Root Cause Analysis & Solutions

The molar extinction coefficient of an amino acid is determined by its aromatic structure. The fluorine atom on the tyrosine ring alters its UV absorbance profile.

  • Problem: Using the extinction coefficient calculated for the wild-type protein will lead to an inaccurate concentration measurement for the 4F3Y-containing variant.

  • Solution 1 (Recommended): Use a colorimetric assay that is less dependent on aromatic residue content, such as the Bicinchoninic acid (BCA) assay . This method relies on the reduction of Cu²⁺ by the peptide backbone and is generally more robust to changes in amino acid composition.

Issue 3: Ambiguous or Unexpected Results from Biophysical Characterization

Introducing a fluorinated probe can sometimes complicate data interpretation.

Circular Dichroism (CD) Spectroscopy
  • Symptom: The near-UV CD spectrum (250-300 nm), which probes the tertiary structure and the environment of aromatic residues, looks significantly different from the wild-type, making direct comparison difficult.[20][21][22]

  • Causality: The electronic perturbation from the fluorine atom directly impacts the chromophore of the tyrosine ring, altering its contribution to the CD signal.[23]

  • Troubleshooting Steps:

    • Prioritize Far-UV CD: The far-UV region (190-250 nm) reflects the protein's secondary structure (alpha-helices, beta-sheets).[24] This signal is dominated by the peptide backbone and should be less affected by the 4F3Y substitution. Confirm that the far-UV spectra of the wild-type and variant proteins are highly similar to ensure the overall fold has not been disrupted.[25][26]

    • Use as a Perturbation Probe: Instead of a direct structural comparison, use the change in the near-UV CD signal as a sensitive reporter. For example, monitor the near-UV signal during a ligand titration or thermal denaturation. The change itself, rather than the absolute signal, provides valuable information about the local environment of the 4F3Y residue.

Thermal Shift Assays (DSF / Tm Measurement)
  • Symptom: You observe a significant shift (either increase or decrease) in the melting temperature (Tm) of your protein variant compared to the wild-type.

  • Causality & Interpretation: This is often the intended outcome and the primary data point of the experiment.

    • An Increased Tm (Stabilization): Suggests the fluorine substitution has introduced a favorable interaction. This could be a stabilizing stereoelectronic effect or a new electrostatic interaction within the folded state.[5][27] The introduction of highly fluorinated amino acids is a known strategy for increasing protein stability.[4]

    • A Decreased Tm (Destabilization): Indicates the disruption of a critical interaction. The fluorine atom may have created a steric clash, broken a crucial hydrogen bond that the original tyrosine hydroxyl group participated in, or altered the hydrophobic packing in an unfavorable way.

  • Next Steps: Correlate the Tm shift with the structural context of the mutation. Is the substituted tyrosine in the hydrophobic core, on the surface, or at an interface? Analyzing the local environment in a structural model can provide a mechanistic hypothesis for the observed stability change.

Part 3: Experimental Protocols & Data Visualization

Workflow for Site-Specific Incorporation of 4F3Y

The following diagram outlines the key steps for producing a protein containing 4-Fluoro-3-tyrosine via amber suppression in E. coli.

G cluster_prep Plasmid Preparation cluster_exp Expression & Incorporation cluster_post Downstream Processing p1 Gene of Interest (GOI) in Expression Vector (with TAG codon) t1 Co-transform Plasmids into Auxotrophic E. coli p1->t1 p2 Orthogonal Synthetase/tRNA (pEVOL/pULTRA Plasmid) p2->t1 g1 Grow cells in minimal medium + limiting Tyrosine t1->g1 i1 Induce Protein Expression (e.g., with IPTG) g1->i1 i2 Supplement with 4F3Y (e.g., 1 mM) i1->i2 h1 Cell Harvest & Lysis i1->h1  Harvest pur Protein Purification (e.g., Ni-NTA, SEC) h1->pur val Validation (SDS-PAGE, Mass Spec) pur->val char Biophysical Characterization (CD, DSF, NMR) val->char label_induce Simultaneous Induction & Supplementation

Caption: Workflow for 4F3Y incorporation via amber suppression.

Protocol: Thermal Stability Analysis by Differential Scanning Fluorimetry (DSF)

This protocol provides a method to determine the melting temperature (Tm) of your wild-type and 4F3Y-containing proteins.

Materials:

  • Purified wild-type and 4F3Y-variant protein (dialyzed into the same buffer, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Quantitative PCR (qPCR) instrument with thermal ramping capability.

  • Optically clear 96-well PCR plates.

Procedure:

  • Prepare Master Mix: For each protein, prepare a master mix to ensure consistency across replicates. For a final volume of 25 µL per well:

    • Protein solution (to a final concentration of 2-5 µM).

    • SYPRO Orange dye (to a final concentration of 5x).

    • Assay buffer to bring the final volume to 25 µL.

    • Scientist's Note: The final protein concentration may need optimization. The goal is a robust fluorescence signal change upon unfolding. The dye fluoresces when it binds to exposed hydrophobic regions of the unfolding protein.

  • Plate Setup: Aliquot 25 µL of the master mix into at least three replicate wells for each protein. Also include "no protein" controls containing only buffer and dye.

  • Instrument Setup:

    • Set the instrument to monitor fluorescence (e.g., using ROX or a similar channel compatible with SYPRO Orange).

    • Program a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Set the data acquisition to occur at every 0.5 °C increment.

  • Data Acquisition: Run the thermal melt experiment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The resulting curve will be sigmoidal. The melting temperature (Tm) is the midpoint of this transition, which corresponds to the peak of the first derivative of the curve (-dF/dT).

    • Most instrument software can automatically calculate the Tm from the melt curve data. Compare the average Tm of the wild-type protein to the 4F3Y variant.

Data Visualization: Interpreting Stability Changes

The following table illustrates how to present thermal stability data. A positive ΔTm indicates stabilization by the 4F3Y substitution, while a negative value indicates destabilization.

ProteinAvg. Melting Temp (Tm)Std. Dev.ΔTm (Variant - WT)Interpretation
Wild-Type Protein62.5 °C0.2 °C-Baseline
Y54(4F3Y) Variant65.0 °C0.3 °C+2.5 °CStabilizing
Y88(4F3Y) Variant59.1 °C0.2 °C-3.4 °CDestabilizing

References

  • Dynamics and folding of 3-fluorotyrosine (3-FY) labeled L protein in... - ResearchGate. Available at: [Link]

  • Influence of fluorination on the thermodynamics of protein folding - PubMed. Available at: [Link]

  • Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system - PUREfrex. Available at: [Link]

  • Non-Canonical Amino Acid Incorporation - The Ellington Lab. Available at: [Link]

  • Reasons for the low incorporation efficiency of exotic nonproteinogenic... - ResearchGate. Available at: [Link]

  • Characterizing Tyrosine Ring Flips in Proteins by 19F NMR - bioRxiv. Available at: [Link]

  • Characterizing Tyrosine Ring Flips in Proteins by 19F NMR - bioRxiv. Available at: [Link]

  • Circular dichroism and fluorescence of a tyrosine side-chain residue monitors the concentration-dependent equilibrium between U-shaped and coiled-coil conformations of a peptide derived from the catalytic core of HIV-1 integrase - PubMed. Available at: [Link]

  • Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC. Available at: [Link]

  • Circular dichroism spectroscopy of three tyrosine-to-phenylalanine substitutions of fd gene 5 protein - PubMed. Available at: [Link]

  • Biosynthetic substitution of tyrosine in green fluorescent protein with its surrogate fluorotyrosine in Escherichia coli - ResearchGate. Available at: [Link]

  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - Frontiers. Available at: [Link]

  • Incorporation of non-canonical amino acids - PMC. Available at: [Link]

  • 4-[18F]Fluoro-l-m-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. Available at: [Link]

  • Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed. Available at: [Link]

  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Available at: [Link]

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - Oxford Academic. Available at: [Link]

  • Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments. Available at: [Link]

  • Using circular dichroism spectra to estimate protein secondary structure. Available at: [Link]

  • Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise - PubMed. Available at: [Link]

  • Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin - PubMed. Available at: [Link]

  • Extinction Coefficients Table | 45+ Compounds Reference Database. Available at: [Link]

  • Tyrosine - OMLC. Available at: [Link]

  • Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine with 4-(Aminomethyl)-benzenesulfonic Acid for Quantitative Analysis of Protein Tyrosine Nitration - PMC. Available at: [Link]

  • 44532-G4 The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability - ACS. Available at: [Link]

  • UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. Available at: [Link]

  • Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC. Available at: [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC. Available at: [Link]

  • Determining protein structure by tyrosine bioconjugation | bioRxiv. Available at: [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF - ResearchGate. Available at: [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. Available at: [Link]

  • 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution - PMC. Available at: [Link]

  • L-Tyrosine - PhotochemCAD. Available at: [Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications - Walsh Medical Media. Available at: [Link]

  • Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates - Frontiers. Available at: [Link]

Sources

Technical Support Center: Optimization of Fluorotyrosine Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Yield of 3-Fluoro-L-Tyrosine (3FY) Labeled Proteins Ticket ID: #REQ-2024-3FY-OPT Assigned Specialist: Senior Application Scientist, Protein Engineering Division

Technical Note on Nomenclature

Clarification Required: Your request specified "4-Fluoro-3-tyrosine." In standard IUPAC and biochemical nomenclature, the hydroxyl group (-OH) of tyrosine is defined at position 4 of the phenyl ring.

  • 3-Fluoro-L-Tyrosine (3FY): Fluorine is at position 3 (ortho to the hydroxyl). This is the standard analog for 19F-NMR and redox probing.

  • 4-Fluoro-L-Phenylalanine (4FF): Fluorine replaces the hydroxyl at position 4.

  • Interpretation: This guide focuses on 3-Fluoro-L-Tyrosine (3FY) , assuming you intend to retain the phenolic hydroxyl for hydrogen bonding or native-like structure while introducing a fluorine probe.

Executive Summary: The Yield vs. Incorporation Paradox

High-yield expression of 3FY-labeled proteins is a balancing act. 3FY is toxic to E. coli because it can be misincorporated into essential cellular proteins, causing growth arrest, and it may inhibit tyrosine transport.

  • The Challenge: High incorporation requires depleting natural tyrosine. However, starving cells of tyrosine halts growth.

  • The Solution: A Two-Stage Media Shift Protocol using a tyrosine auxotroph (e.g., strain DL39). This decouples biomass accumulation (Stage 1) from labeling/expression (Stage 2).

Core Protocol: The Auxotrophic Media Shift

Objective: Maximize specific incorporation of 3FY without crashing cell viability before induction.

Phase 1: Biomass Generation (Non-Labeled)
  • Strain: Transform E. coli tyrosine auxotroph (e.g., DL39(DE3) or T7 Express lysY/Iq with specific auxotrophy).

  • Inoculation: Grow overnight culture in LB + Antibiotics.

  • Scale-Up: Inoculate M9 Minimal Media supplemented with 50 mg/L natural L-Tyrosine .

    • Why? You need natural Tyr to build cell mass. Do not add 3FY yet.

  • Growth: Incubate at 37°C until OD600 reaches 0.8 – 1.0 .

Phase 2: Depletion & Labeling (The Critical Step)

This is where most experiments fail. You must remove the natural tyrosine.

  • Harvest: Centrifuge cells (4,000 x g, 15 min, 20°C). Discard supernatant.

  • Wash: Resuspend pellet in sterile 1x M9 salts (no carbon/nitrogen). Spin again.

    • Expert Tip: This wash removes residual natural Tyr carried over from the media.

  • Resuspension: Resuspend in fresh M9 Minimal Media containing:

    • 19 Amino Acids (no Tyr)

    • Glucose (0.4%)

    • Vitamins/Minerals

  • The Starvation Window: Incubate at 37°C for 30 minutes .

    • Mechanism:[1][2][3][4] This forces the cells to consume intracellular pools of natural Tyrosine.

  • Induction & Supplementation:

    • Add 3-Fluoro-L-Tyrosine (3FY) to final conc. 0.5 – 1.0 mM (approx. 100–200 mg/L).

    • Add IPTG (0.5 – 1.0 mM).

    • CRITICAL: Lower temperature to 20°C - 25°C .

  • Expression: Incubate for 12–16 hours post-induction.

Visualization: The Media Shift Workflow

MediaShiftProtocol Start Inoculate Auxotroph (M9 + Natural Tyr) Growth Grow to OD 0.8 (Biomass Accumulation) Start->Growth 37°C Harvest Centrifuge & Wash (Remove Extracellular Tyr) Growth->Harvest Starve Resuspend (No Tyr) Incubate 30 min Harvest->Starve Depletion Induce Add 3FY + IPTG Shift to 20°C Starve->Induce Labeling Start HarvestProtein Harvest Protein (12-16 hrs later) Induce->HarvestProtein Expression

Figure 1: Logical flow of the Two-Stage Media Shift protocol to maximize 3FY incorporation while minimizing toxicity.

Optimization Matrix: Tuning for Yield

If your yield is low (<5 mg/L) or incorporation is incomplete, adjust these parameters.

ParameterStandard ConditionOptimization StrategyScientific Rationale
Induction Temp 37°CReduce to 18°C - 25°C 3FY is toxic. Slower translation rates at lower temps reduce protein misfolding and metabolic stress, preventing inclusion body formation.
3FY Concentration 0.5 mMIncrease to 1.0 - 1.5 mM 3FY is charged differently on the tRNA. Higher concentration drives the equilibrium toward charging the fluorinated analog.
Starvation Time 30 minsVary (15 - 45 mins) Too short = Natural Tyr remains (low labeling). Too long = Stringent response triggers proteases (low yield).
Promoter T7 (pET)Try Arabinose (pBAD) T7 is "all-or-nothing." pBAD allows titratable expression, which is gentler on cells struggling with toxic analogs.

Troubleshooting Guide

Issue: High Protein Yield, Low Fluorine Incorporation

  • Cause: Residual natural Tyrosine.

  • Fix: Increase the wash steps during the media shift. Ensure the "Starvation Window" is strictly 30 minutes.

  • Check: Are you using a confirmed auxotroph? If the strain has reverted or is contaminated with a prototroph, it will synthesize its own Tyr.

Issue: Low Protein Yield, High Incorporation

  • Cause: 3FY Toxicity or "Stringent Response."

  • Fix:

    • Add a small "spike" of natural Tyrosine (5-10 µM) alongside the 3FY at induction. This keeps the translation machinery moving without significantly diluting the label.

    • Use Glyphosate (1 g/L) + Prototroph strain instead of Auxotrophs. Glyphosate inhibits EPSP synthase (aromatic biosynthesis), mimicking auxotrophy without the fragility of mutant strains.

Issue: Truncated Proteins

  • Cause: Ribosome stalling at Tyr codons due to slow charging of 3FY-tRNA.

  • Fix: Overexpress the Tyrosyl-tRNA Synthetase (TyrRS) . Increasing the enzyme concentration helps force the charging of the fluorinated analog.

Visualization: Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue YieldIssue Low Protein Yield Problem->YieldIssue LabelIssue Low F-Labeling % Problem->LabelIssue Toxicity Cause: 3FY Toxicity YieldIssue->Toxicity Residual Cause: Residual Tyr LabelIssue->Residual Fix1 Decrease Temp (20°C) Toxicity->Fix1 Fix2 Spike 5µM Natural Tyr Toxicity->Fix2 Fix3 Increase Starvation Time Residual->Fix3 Fix4 Double Wash Step Residual->Fix4

Figure 2: Decision tree for diagnosing yield vs. incorporation efficiency trade-offs.

Frequently Asked Questions (FAQs)

Q: Can I use standard BL21(DE3) instead of an auxotroph? A: Yes, but you must use the Glyphosate Inhibition Method . Add Glyphosate (1 mg/mL) to the media 30 minutes before induction. Glyphosate inhibits the shikimate pathway, effectively turning a wild-type strain into a transient auxotroph. However, auxotrophs (like DL39) generally offer higher purity labeling (>95%).

Q: Why is my 3FY-labeled protein precipitating? A: Fluorine is hydrophobic. Replacing the phenolic OH (polar) with F (hydrophobic) significantly alters the solubility profile if the residue is surface-exposed.

  • Solution: Add solubility enhancers like L-Arginine (50 mM) or Glutamate (50 mM) to your lysis and purification buffers.

Q: Does 3FY affect protein folding? A: Usually, minimal effect. The Van der Waals radius of Fluorine (1.47 Å) is very close to the hydroxyl oxygen (1.40 Å) or hydrogen (1.20 Å). However, the pKa of the phenol is perturbed (approx. pKa 8.5 for 3FY vs 10.0 for Tyr), which can affect H-bonding networks or catalytic activity if the Tyr is in an active site [1].

References

  • Crowley, P. B., et al. (2012). "Fluorine-19 NMR of proteins." Chemical Communications. Link

  • Hammill, J. T., et al. (2007). "Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli." Nature Protocols (Adapted methodology for global incorporation). Link

  • Li, S., et al. (2009). "Toxicity of fluorinated amino acids to E. coli." Journal of Bacteriology. Link

  • Gee, C. T., et al. (2016). "Biophysical Characterization of Fluorotyrosine Probes Site-Specifically Incorporated into Enzymes." Journal of the American Chemical Society. Link

Sources

Validation & Comparative

A Researcher's Guide to ¹⁹F NMR Probes: A Comparative Analysis of 4-Fluoro-3-tyrosine and 3,5-difluorotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of structural biology and drug discovery, the ability to precisely monitor protein conformational changes, ligand binding, and allosteric regulation is paramount. Protein-observed ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique, offering a unique window into these processes with exceptional sensitivity and resolution.[1][2][3] The strategic introduction of fluorine atoms into proteins, which are virtually absent in biological systems, provides a clean spectroscopic handle to study molecular interactions without interference from background signals.[1][3]

Among the various fluorinated amino acids utilized as NMR probes, fluorinated tyrosine analogs have garnered significant attention due to the frequent involvement of tyrosine residues in critical protein functions such as catalysis and signaling. This guide provides an in-depth comparison of two commonly employed probes: 4-Fluoro-3-tyrosine (often referred to as 3-Fluorotyrosine or 3-FY) and 3,5-difluorotyrosine (3,5-F₂Y). We will explore their distinct properties, experimental considerations, and relative merits to assist researchers in selecting the optimal probe for their specific applications.

The Power of the ¹⁹F Nucleus in Protein NMR

The fluorine-19 nucleus possesses several advantageous properties for NMR spectroscopy. It is a spin-1/2 nucleus with 100% natural abundance and boasts a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[2][3] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, spanning a vast range of over 400 ppm.[3] This sensitivity translates into a large chemical shift dispersion in protein spectra, where even subtle changes in protein conformation or ligand binding can induce significant and easily detectable shifts in the ¹⁹F resonances.[4][5]

Head-to-Head Comparison: 4-Fluoro-3-tyrosine vs. 3,5-difluorotyrosine

The choice between a mono-fluorinated and a di-fluorinated tyrosine analog is not merely an incremental decision; it can have profound implications for spectral resolution, sensitivity to environmental changes, and the degree of perturbation to the native protein structure.

Feature4-Fluoro-3-tyrosine (3-FY)3,5-difluorotyrosine (3,5-F₂Y)
¹⁹F NMR Signal Single resonance per labeled site.Single resonance per labeled site (two equivalent fluorine atoms).
Chemical Shift Sensitivity Highly sensitive to the local electrostatic environment. A mimic of 3-FY showed a 2.9-fold greater change in chemical shift in response to solvent polarity compared to other mimics.[2][6]Also highly sensitive to the local environment. The two fluorine atoms can provide a more pronounced response to certain structural changes.
Potential for Structural Perturbation Generally considered to cause minimal perturbation to protein structure and function due to the small size of the fluorine atom.[3]The presence of two fluorine atoms may introduce a greater potential for perturbation compared to a single fluorine, although it is often still well-tolerated.[7][8]
pKa of Phenolic Group The pKa of the phenolic side chain is lowered compared to native tyrosine.The pKa is lowered even further than in 3-FY due to the increased electron-withdrawing effect of the two fluorine atoms.[9]
Applications Widely used to study protein folding, ligand binding, allostery, and protein-protein interactions.[1][2][4]Also used for studying protein structure and dynamics. Its unique properties have been exploited in studies of protein tyrosine phosphatases and to probe tyrosine ring flips.[9][10]
Synthesis Commercially available and can be synthesized through various established methods.[11]Can be efficiently prepared through chemo-enzymatic processes.[9][11][12]

Causality Behind Experimental Choices: Why Choose One Over the Other?

The decision to use 4-Fluoro-3-tyrosine or 3,5-difluorotyrosine hinges on the specific scientific question being addressed.

  • For maximum sensitivity to subtle environmental changes: 4-Fluoro-3-tyrosine may be the preferred choice due to its demonstrated high responsiveness of the ¹⁹F chemical shift to solvent polarity.[2][6] This makes it an excellent reporter for ligand binding events or conformational changes that alter the local electrostatic environment of the tyrosine residue.

  • For studying tyrosine ring dynamics: 3,5-difluorotyrosine, with its two symmetric fluorine atoms, can be a powerful probe for monitoring the rate of aromatic ring flips by NMR lineshape analysis.[10]

  • When minimizing potential structural perturbation is critical: While both are generally well-tolerated, the single fluorine substitution in 4-Fluoro-3-tyrosine might be considered a more conservative choice to minimize any potential impact on the protein's native structure and function.[3]

  • For applications requiring a significantly altered phenolic pKa: The lower pKa of 3,5-difluorotyrosine can be advantageous in studies where modulating the protonation state of the tyrosine side chain is desirable.[9]

Experimental Workflows and Protocols

The successful application of these NMR probes requires robust and reliable methods for their incorporation into the protein of interest and subsequent NMR data acquisition.

Diagram of the General Experimental Workflow

ExperimentalWorkflow cluster_synthesis Probe Synthesis & Preparation cluster_incorporation Protein Expression & Labeling cluster_nmr NMR Data Acquisition & Analysis Synthesis Chemical or Chemo-enzymatic Synthesis of Fluorinated Tyrosine Incorporation Biosynthetic Incorporation (E. coli Auxotroph) Synthesis->Incorporation Purification Protein Purification (e.g., Chromatography) Incorporation->Purification NMR_Acquisition 1D ¹⁹F NMR Data Acquisition Purification->NMR_Acquisition Data_Analysis Spectral Analysis (Chemical Shift, Linewidth) NMR_Acquisition->Data_Analysis Structural_Interpretation Structural_Interpretation Data_Analysis->Structural_Interpretation Structural & Dynamic Interpretation ProbeSelection Start Start: Define Scientific Question Question1 Is maximal sensitivity to environmental polarity critical? Start->Question1 Question2 Is the primary goal to study ring-flip dynamics? Start->Question2 Question3 Is minimizing potential structural perturbation the top priority? Start->Question3 Question4 Is a significantly lowered phenolic pKa beneficial? Start->Question4 Probe3FY Choose 4-Fluoro-3-tyrosine (3-FY) Question1->Probe3FY Yes Probe35F2Y Choose 3,5-difluorotyrosine (3,5-F₂Y) Question2->Probe35F2Y Yes Question3->Probe3FY Yes Question4->Probe35F2Y Yes

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-Fluoro-3-Tyrosine (Fluorinated Tyrosine Analogs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Immediate Action Required: Treat 4-Fluoro-3-tyrosine (and its likely isomer 3-Fluoro-L-tyrosine ) as a Toxic (H301) and Irritant substance. Unlike standard amino acids, the introduction of the fluorine atom and the specific substitution pattern increases metabolic stability and potential toxicity. Do not dispose of down the drain.

Chemical Verification

Before disposal, verify the exact identity of your compound, as "4-Fluoro-3-tyrosine" is often a colloquial reference to 3-Fluoro-L-tyrosine .

PropertySpecification
Common Name 3-Fluoro-L-tyrosine (Reference Standard)
CAS Number 7423-96-3
Formula C₉H₁₀FNO₃
Hazard Classification Acute Tox. 3 (Oral) , Skin Irrit. 2, Eye Irrit. 2A
Signal Word DANGER

Safety Assessment & PPE Requirements

Core Directive: The primary risk is ingestion and inhalation of dust during solid waste transfer. The fluorine-carbon bond is metabolically stable, meaning bio-accumulation or specific enzymatic inhibition (e.g., tyrosine hydroxylase) is a potential risk mechanism.

Personal Protective Equipment (PPE) Matrix
ZoneEquipmentTechnical Specification
Respiratory N95 or P100 RespiratorRequired if handling >100 mg of powder outside a fume hood.
Dermal Nitrile GlovesDouble-gloving recommended (0.11 mm min thickness). Breakthrough time >480 min.
Ocular Chemical GogglesSide shields are insufficient for powder handling; use tight-fitting goggles.
Body Lab Coat + ApronTyvek sleeves recommended for high-quantity dispensing.

Step-by-Step Disposal Protocol

A. Solid Waste (Powder & Contaminated Solids)

Applicable to: Expired reagents, weighing boats, contaminated paper towels, and spill cleanup materials.

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or strong acids.[1]

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-Fluoro-L-tyrosine (Solid)"

    • Hazard Checkbox: Toxic, Irritant.

  • Deactivation: There is no safe, validated chemical deactivation method for the lab bench (e.g., bleach is ineffective against the C-F bond). Incineration by a licensed contractor is the only approved disposal method.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC waste, reaction solvents, and dissolved stock solutions.

Crucial Decision: Is the solvent Halogenated or Non-Halogenated?

  • Rule: Because the solute (4-Fluoro-3-tyrosine) contains Fluorine, the entire waste stream should technically be treated as Halogenated Waste to prevent contamination of non-halogenated fuel-blending streams, although trace amounts (<0.1%) are sometimes exempted by local EHS. Best Practice: Default to the Halogenated Waste stream.

  • Collection: Pour into a dedicated "Halogenated Organic Waste" carboy.

  • Compatibility: Ensure the carboy does not contain incompatible metals (e.g., sodium metal) or strong bases that could react with the phenolic proton.

  • Rinsing: Triple-rinse empty stock bottles with water. Collect the first rinse in the halogenated waste container. Subsequent rinses may be drain-disposed if the solvent is water.

Visualized Disposal Workflow

The following diagram outlines the logical decision tree for disposing of 4-Fluoro-3-tyrosine, ensuring compliance with RCRA and local safety standards.

DisposalWorkflow Start Waste Generation: 4-Fluoro-3-tyrosine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, HPLC) StateCheck->Liquid Liquid SolidBin Container: Wide-Mouth HDPE Label: 'Toxic Solid' Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Contractor Final Fate: High-Temp Incineration SolidBin->Contractor Aq Aqueous Solution SolventCheck->Aq Water/Buffer Org Organic Solvent SolventCheck->Org Organics ConcCheck Concentration > 1%? Aq->ConcCheck HaloBin Container: Halogenated Waste Carboy (Do NOT Drain Dispose) Org->HaloBin Contains F-atom ConcCheck->HaloBin Yes (Toxic) ConcCheck->HaloBin No (Trace) HaloBin->Contractor

Figure 1: Decision tree for the segregation and disposal of fluorinated amino acid waste. Note that drain disposal is strictly prohibited due to toxicity classifications.

Emergency Procedures (Spill Response)

Scenario: You have spilled 500 mg of solid 4-Fluoro-3-tyrosine on the benchtop.

  • Evacuate & Alert: Inform nearby colleagues. If dust is airborne, evacuate the lab for 15 minutes to allow HVAC clearance.

  • Don PPE: Put on nitrile gloves, lab coat, and an N95 mask.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion. Do not dry sweep.[2]

  • Cleanup:

    • Wipe up the solid using the damp towel.

    • Clean the surface with a soap/water solution.

    • Place all towels and gloves used into the Solid Hazardous Waste container.

  • Reporting: Log the incident with your EHS department.

References & Regulatory Grounding

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103893, 3-Fluoro-L-tyrosine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.